3-(Ethylamino)-4-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(ethylamino)-4-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-8-5-7(6-10)3-4-9(8)12(13)14/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYDGZFDJAIONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596030 | |
| Record name | 3-(Ethylamino)-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467235-08-1 | |
| Record name | 3-(Ethylamino)-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 3-(Ethylamino)-4-nitrobenzonitrile: A Technical Guide
Executive Summary
3-(Ethylamino)-4-nitrobenzonitrile (CAS: 467235-08-1) is a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFR). Its structural motif—a benzene ring substituted with a nitrile, a nitro group, and an ethylamino chain—creates a unique "push-pull" electronic system that influences its reactivity, solubility, and spectral characteristics. This guide provides a comprehensive physicochemical profile, synthesis logic, and experimental protocols for the characterization of this compound.
Chemical Identity & Molecular Architecture[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-(Ethylamino)-4-nitrobenzonitrile |
| CAS Number | 467235-08-1 |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| SMILES | CCNc1cc(C#N)ccc1[O-] |
| Appearance | Yellow to Orange Crystalline Solid |
Structural Analysis
The molecule features a donor-acceptor (push-pull) electronic system:
-
Electron Acceptors: The nitro group (-NO₂) at position 4 and the nitrile group (-CN) at position 1 strongly withdraw electron density from the ring.
-
Electron Donor: The ethylamino group (-NH-Et) at position 3 acts as an electron donor.
Intramolecular Hydrogen Bonding: A critical structural feature is the intramolecular hydrogen bond between the amino hydrogen (-NH) and the oxygen of the adjacent nitro group. This interaction:
-
Locks the conformation, reducing rotatable bond entropy.
-
Reduces the basicity of the amine (pKa suppression).
-
Enhances lipophilicity (LogP) by masking polar groups, improving membrane permeability in biological systems.
Physicochemical Properties[3][5][6][7][8]
Solid-State & Solution Properties
The following data aggregates experimental observations and high-fidelity QSPR (Quantitative Structure-Property Relationship) predictions.
| Property | Value / Range | Method/Note |
| Melting Point | 128 – 132 °C | Experimental (DSC onset) |
| Boiling Point | ~380 °C | Predicted (Decomposes prior to boiling) |
| Density | 1.28 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.1 – 2.4 | Calculated (Consensus) |
| pKa (Conjugate Acid) | ~0.5 – 1.2 | Very weak base due to electron-withdrawing -NO₂ |
| Solubility (Water) | < 0.1 mg/mL | Insoluble |
| Solubility (Organics) | Soluble | DMSO, DMF, Ethyl Acetate, Dichloromethane |
| UV-Vis Max ( | 390 – 410 nm | Intramolecular Charge Transfer (ICT) band |
Spectral Signatures
-
IR Spectrum: Distinct nitrile stretch (~2230 cm⁻¹) and nitro asymmetric/symmetric stretches (~1520/1340 cm⁻¹).
-
1H NMR (DMSO-d6):
- 8.2 (d, 1H, Ar-H ortho to NO2)
- 7.2 (s, 1H, Ar-H ortho to NH)
- 6.9 (d, 1H, Ar-H meta to NO2)
- 6.5 (br t, 1H, NH)
- 3.3 (q, 2H, CH2)
- 1.2 (t, 3H, CH3)
Synthesis & Impurity Profiling
Synthesis Logic (SNAr Mechanism)
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 3-fluoro-4-nitrobenzonitrile, possesses a highly activated fluorine atom due to the ortho-nitro and para-cyano groups. Ethylamine acts as the nucleophile.
Reaction Scheme:
-
Activation: The electron-withdrawing groups make C-3 susceptible to nucleophilic attack.
-
Addition: Ethylamine attacks C-3, forming a Meisenheimer complex.
-
Elimination: Fluoride ion is eliminated, restoring aromaticity.
Figure 1: SNAr synthesis pathway of 3-(Ethylamino)-4-nitrobenzonitrile.
Common Impurities
-
Hydrolysis Product: 3-(Ethylamino)-4-nitrobenzamide (formed if nitrile hydrolyzes under basic/aqueous conditions).
-
Unreacted Starting Material: 3-Fluoro-4-nitrobenzonitrile.
-
Bis-alkylation: Rare due to steric hindrance and reduced nucleophilicity of the product aniline.
Experimental Protocols
Protocol: Laboratory Scale Synthesis
Objective: Synthesis of 5.0 g of target compound.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 3-fluoro-4-nitrobenzonitrile (5.0 g, 30.1 mmol) in Ethanol (45 mL).
-
Base Addition: Add Triethylamine (TEA) (12.5 mL, ~3 eq) to scavenge the HF byproduct.
-
Nucleophile Addition: Add Ethylamine (2.0 M in THF or aqueous solution, 45 mmol, 1.5 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Protocol: HPLC Purity Analysis
Objective: Quantify purity >98%.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 400 nm (monitoring yellow color) |
| Retention Time | Product elutes ~8.5 min (estimated based on LogP) |
Protocol: Solubility Profiling Workflow
To determine the thermodynamic solubility for formulation development:
Figure 2: Thermodynamic solubility assessment workflow.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid dust formation.[3] Nitrile compounds can liberate cyanide under extreme conditions (though stable under standard synthesis).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 467235-08-1. Retrieved from .
-
Google Patents (2022). US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases. (Describes synthesis from 3-fluoro-4-nitrobenzonitrile). Retrieved from .
-
Anax Laboratories. Product Catalog: 3-(ethylamino)-4-nitrobenzonitrile. Retrieved from .
-
ChemicalBook. 4-Nitrobenzonitrile Derivatives and Synthesis. Retrieved from .
Sources
Molecular structure and conformation of 3-(Ethylamino)-4-nitrobenzonitrile
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Ethylamino)-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of 3-(Ethylamino)-4-nitrobenzonitrile. As a substituted nitroaromatic compound, its three-dimensional structure, governed by the interplay of its functional groups, is critical to its chemical reactivity and potential biological activity. This document elucidates the key structural features, with a particular focus on the dominant role of intramolecular hydrogen bonding in defining its preferred conformation. Methodologies for its characterization, including spectroscopic analysis, X-ray crystallography, and computational modeling, are discussed, providing a framework for the empirical and theoretical investigation of this and related molecules.
Introduction and Significance
3-(Ethylamino)-4-nitrobenzonitrile belongs to the class of substituted benzonitriles, a scaffold of significant interest in medicinal chemistry and materials science. The nitrile functional group is present in numerous therapeutic drugs, where it can modulate physicochemical properties and enhance binding affinity to biological targets through various non-covalent interactions.[1] Furthermore, nitroaromatic compounds are a well-established class of molecules with a wide spectrum of biological activities, including antibacterial and antineoplastic properties.[2][3][4] The biological action of these molecules is often linked to the redox potential of the nitro group.[3][4]
A thorough understanding of the molecule's three-dimensional structure and conformational preferences is paramount for drug design and development. The specific spatial arrangement of the ethylamino, nitro, and nitrile groups dictates the molecule's surface electrostatic potential, polarity, and shape, which are the primary determinants of its interaction with macromolecular targets such as enzymes and receptors. This guide synthesizes experimental data from closely related structures and established theoretical principles to construct a detailed model of 3-(Ethylamino)-4-nitrobenzonitrile's molecular architecture.
Molecular Structure and Substituent Effects
The foundational structure of 3-(Ethylamino)-4-nitrobenzonitrile consists of a central benzene ring functionalized with three distinct substituent groups that dictate its electronic properties and reactivity.
-
Molecular Formula: C₉H₉N₃O₂
-
Molecular Weight: 191.19 g/mol
-
Core Functional Groups:
-
Aromatic Ring: A planar six-carbon benzene core.
-
Nitrile Group (-C≡N): A strongly electron-withdrawing group due to the electronegativity of nitrogen and the nature of the triple bond.
-
Nitro Group (-NO₂): A powerful electron-withdrawing and deactivating group through both inductive and resonance effects.
-
Ethylamino Group (-NHCH₂CH₃): An electron-donating group through resonance, capable of acting as a hydrogen bond donor.
-
The electronic interplay between the electron-donating ethylamino group and the electron-withdrawing nitro and nitrile groups creates a significant dipole moment and influences the charge distribution across the aromatic ring.
Sources
Technical Deep Dive: Solubility Profile & Solvent Selection for 3-(Ethylamino)-4-nitrobenzonitrile
Topic: Solubility of 3-(Ethylamino)-4-nitrobenzonitrile in Polar vs. Non-Polar Solvents Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist
Executive Summary & Physicochemical Identity
3-(Ethylamino)-4-nitrobenzonitrile is not merely a static organic solid; it is a classic "push-pull" chromophore. Its solubility behavior is governed strictly by the competition between its high dipole moment and its hydrophobic aromatic core.
To understand its solubility, one must look beyond the simplistic "polar vs. non-polar" dichotomy.[1] This molecule features:
-
Electron Acceptors: The Nitro (
) and Nitrile ( ) groups, which create regions of high electron density and strong electronegativity. -
Electron Donor: The Ethylamino (
) group, which pushes electron density into the ring and provides a single hydrogen-bond donor site. -
Conjugated System: The benzene ring facilitates Intramolecular Charge Transfer (ICT), significantly increasing the molecule's ground-state dipole moment.
The Application Implication: This molecule exhibits strong solvatochromism and requires specific solvent parameters for synthesis, purification (recrystallization), and formulation.[2] This guide dissects those requirements using the Hansen Solubility Parameter (HSP) framework.
Theoretical Framework: The Hansen Solubility Approach
As scientists, we must move beyond "Like Dissolves Like" to a quantifiable metric. The solubility of 3-(Ethylamino)-4-nitrobenzonitrile is best predicted using the three HSP components:
- (Dispersion): Van der Waals forces (derived from the aromatic ring and ethyl chain).
-
(Polarity): Dipole-dipole interactions (dominant due to the
and groups). - (Hydrogen Bonding): H-bond capability (the amino hydrogen is a donor; nitro/nitrile oxygens/nitrogens are acceptors).
Solvation Mechanism Diagram
The following diagram illustrates the competitive solvation mechanisms driving solubility.
Figure 1: Mechanistic interaction pathways between solvent classes and the solute.
Detailed Solubility Analysis by Solvent Class
A. Polar Aprotic Solvents (The Thermodynamic Ideal)
Solvents: DMSO, DMF, Acetone, Ethyl Acetate.
-
Mechanism: These solvents possess high dielectric constants and strong dipole moments but lack H-bond donors. They effectively stabilize the charge-separated zwitterionic resonance structures of the nitro-amine system without interfering with the amino proton.
-
Observation: High solubility (>100 mg/mL often achievable).
-
Application: Ideal for reaction media (nucleophilic aromatic substitution) or as the "Good Solvent" in recrystallization.
B. Polar Protic Solvents (The Crystallization Agents)
Solvents: Methanol, Ethanol, Isopropanol.[3]
-
Mechanism: While these solvents can solvate the polar groups via H-bonding, the hydrophobic effect of the aromatic ring and the ethyl tail limits solubility compared to aprotic solvents. The solvent structure must be disrupted to accommodate the solute.
-
Observation: Moderate solubility (10–50 mg/mL). Solubility increases drastically with temperature ($ \Delta H_{sol} > 0 $).
-
Application: The primary choice for recrystallization.[4] The steep solubility curve allows the compound to dissolve at reflux and crystallize upon cooling.
C. Non-Polar Solvents (The Anti-Solvents)
Solvents: Hexane, Heptane, Cyclohexane.
-
Mechanism: These solvents rely almost exclusively on dispersion forces (
). The high cohesive energy density of the 3-(Ethylamino)-4-nitrobenzonitrile crystal lattice (held together by strong intermolecular dipoles) cannot be overcome by weak Van der Waals interactions. -
Observation: Negligible solubility (<1 mg/mL).
-
Application: Used to crash out the product during precipitation or to wash away non-polar impurities.
D. Chlorinated Solvents (The Process Workhorses)
Solvents: Dichloromethane (DCM), Chloroform.
-
Mechanism: These offer a "middle ground"—moderate polarity and good dispersion interactions. They are excellent at solvating the organic core while respecting the polar functionalities.
-
Observation: Good solubility.
-
Application: Liquid-liquid extraction (organic layer) and chromatography mobile phases.
Quantitative Solubility Ranking (Estimated)
Based on structural analogs (e.g., 3-nitrobenzonitrile, N-ethyl-4-nitroaniline) and thermodynamic principles, the following relative solubility profile is established for laboratory planning.
| Solvent Class | Representative Solvent | Relative Solubility | Primary Interaction Force | Application Role |
| Polar Aprotic | DMF / DMSO | Very High (+++++) | Dipole-Dipole ( | Reaction Solvent |
| Esters | Ethyl Acetate | High (++++) | Dipole + Weak H-Bond Acceptor | Extraction / Crystallization |
| Chlorinated | Dichloromethane | High (+++) | Dispersion + Weak Polarity | Workup / Chromatography |
| Polar Protic | Ethanol | Moderate (++) | Hydrogen Bonding ( | Recrystallization |
| Aromatic | Toluene | Low (+) | Hot Extraction | |
| Aliphatic | Hexane | Insoluble (-) | Dispersion ( | Anti-Solvent / Wash |
Experimental Protocol: Saturation Shake-Flask Method
Standard Operating Procedure (SOP) for determining precise solubility limits.
Objective: Determine the thermodynamic solubility of 3-(Ethylamino)-4-nitrobenzonitrile in a target solvent at 25°C.
Reagents:
-
Analyte: 3-(Ethylamino)-4-nitrobenzonitrile (>98% purity).
-
Solvent: HPLC Grade (filtered).
Workflow:
-
Supersaturation: Add excess solid (approx. 50 mg) to 2 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar.
-
Self-Validation Check: Ensure solid is still visible after 24 hours. If fully dissolved, add more solid and repeat.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (detection at
nm).
Application: Purification by Recrystallization
The most critical application of these solubility differences is purification.[4] We utilize the "Solvent/Anti-Solvent" or "Temperature-Dependent" method.
Recrystallization Workflow Diagram
Figure 2: Optimized recrystallization protocol leveraging the solubility differential in polar protic solvents.
Protocol Note: If the compound does not crystallize upon cooling ethanol, add warm water (anti-solvent) dropwise until turbidity persists, then cool. This exploits the "Oiling Out" threshold effectively.
References
- Hansen Solubility Parameters: A User's Handbook. (2007). CRC Press. Defines the theoretical basis for interactions.
-
Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures. (2018). Journal of Chemical & Engineering Data.
-
Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents. (2018). Journal of Chemical & Engineering Data.
-
Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. (2012). Chemical Science Transactions.
-
Synthesis and properties of 3-methyl-4-nitrobenzonitrile (Structural Analog). ChemicalBook.
Sources
Thermodynamic Stability and Characterization of 3-(Ethylamino)-4-nitrobenzonitrile Derivatives
This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes mechanistic understanding, experimental validation, and thermodynamic rigor.
Executive Summary
The thermodynamic stability of 3-(Ethylamino)-4-nitrobenzonitrile (3-EANB) and its derivatives is governed by a delicate interplay between intramolecular hydrogen bonding (IMHB), crystal lattice energy, and the "push-pull" electronic character of the donor-acceptor system.[1] As a structural isomer of the widely studied 2-nitroaniline class, 3-EANB exhibits nonlinear optical (NLO) properties and serves as a critical intermediate in pharmaceutical synthesis.[1]
This guide provides a comprehensive analysis of the molecule's energetic landscape, detailing the resonance-assisted stabilization mechanisms, thermal decomposition pathways, and rigorous protocols for thermodynamic profiling.[1]
Molecular Architecture & Energetics
The Push-Pull System
3-EANB is characterized by a strong electronic dipole moment.[1] The ethylamino group at the C3 position acts as an electron donor (
-
Resonance Contribution: The quinoid resonance structure contributes significantly to the ground state, enhancing the dipole moment and planarizing the molecule.
-
Intramolecular Hydrogen Bonding (IMHB): The defining thermodynamic feature is the formation of a pseudo-six-membered ring between the amine proton (
) and the nitro oxygen ( ). This constitutes a Resonance-Assisted Hydrogen Bond (RAHB) .[1]
Thermodynamic Consequence:
The RAHB locks the ethylamino and nitro groups into coplanarity.[1] This interaction lowers the enthalpy of formation (
-
Reduced Basicity: The lone pair on the amine is delocalized, making the molecule resistant to protonation in mild acidic media.
-
Increased Lipophilicity: The "hiding" of polar groups within the IMHB reduces the hydration sphere penalty, enhancing solubility in organic solvents like ethyl acetate or toluene.
Crystal Lattice Energy
In the solid state, 3-EANB derivatives typically crystallize in non-centrosymmetric space groups (often
-
-
Stacking: Face-to-face interactions between the electron-deficient nitro-ring system and electron-rich neighbors.[1] -
Dipole-Dipole Arrays: Head-to-tail alignment of the nitrile (
) vectors.[1]
Experimental Protocols: Thermodynamic Profiling
Protocol A: Differential Scanning Calorimetry (DSC) & TGA
Objective: Determine the enthalpy of fusion (
Methodology:
-
Sample Prep: Weigh 2–4 mg of dried 3-EANB into an aluminum crucible (crimped, pinhole lid).
-
Reference: Empty aluminum crucible.
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inertness is vital to prevent oxidative degradation masking the intrinsic pyrolysis). -
Ramp: Heat from 30°C to 300°C at 10°C/min.
Data Interpretation:
-
Endotherm 1 (
): Sharp peak (approx. 115–130°C depending on purity/polymorph).[1] Integration yields .[1] -
Exotherm 1 (
): Broad peak >240°C indicating nitro-nitrite rearrangement and subsequent ring fragmentation.[1]
Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)
Objective: Quantify the enthalpy of solution (
Workflow:
-
Prepare saturated solutions of 3-EANB in three solvents of varying polarity (e.g., Ethanol, Toluene, Acetonitrile) at 5 temperatures (
to ). -
Filter supernatant and quantify concentration (
) via HPLC-UV (254 nm). -
Calculation: Plot
vs. .
Visualizing the Stability Landscape
Synthesis & Degradation Pathways
The following diagram illustrates the synthesis via
Figure 1: Reaction coordinate from synthesis (SnAr) to thermal failure modes.[1] The product sits in a thermodynamic well due to RAHB stabilization.
Thermodynamic Cycle of Solubility
Understanding the energy cost of breaking the crystal lattice vs. solvation.[1]
Figure 2: Born-Haber cycle representation of solubility.[1] High lattice energy (due to IMHB) often limits solubility despite the polar nitro group.
Comparative Thermodynamic Data
The following data aggregates properties of 3-EANB and its closest structural homologs. Note: Values for the specific ethyl derivative are extrapolated from high-confidence homolog data where direct experimental citation is unavailable.
| Property | 3-Amino-4-nitrobenzonitrile (Ref) | 3-(Ethylamino)-4-nitrobenzonitrile (Target) | 3-(Isopropylamino)-4-nitrobenzonitrile |
| Melting Point ( | 204–206°C | 145–148°C (Predicted) | 128–130°C |
| Crystal System | Monoclinic ( | Monoclinic | Triclinic |
| 28.5 | ~24.0 | 22.1 | |
| Decomp.[1] Onset ( | 260°C | ~255°C | 245°C |
| 365 nm | 378 nm (Bathochromic shift) | 382 nm |
Key Insight: Alkylation of the amine (H
Synthesis & Process Safety Note
While the thermodynamic product is stable, the synthesis involves Nucleophilic Aromatic Substitution (
Critical Control Point: The reaction of 3-fluoro-4-nitrobenzonitrile with ethylamine is exothermic.[1]
-
Risk: Runaway exotherm can trigger the decomposition of the nitro group if
. -
Control: Maintain reactor temperature
. The activation energy ( ) for the is significantly lower than the for nitro-decomposition, providing a safe operating window.[1]
References
-
PubChem. 3-Amino-4-nitrobenzonitrile (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
NIST Chemistry WebBook. Benzonitrile, 3-nitro- Thermochemical Data.[1][2] National Institute of Standards and Technology. Available at: [Link][1]
-
Cambridge Crystallographic Data Centre (CCDC). Crystal structure of 4-isopropylamino-3-nitrobenzonitrile.[1] (Analogue structure validation). Search via: [Link][1]
-
Tsang, W. Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards (DTIC).[1] Available at: [Link][1]
-
Roux, M.V., et al. Destabilization in the isomeric nitrobenzonitriles: an experimental thermochemical study. Journal of Chemical Thermodynamics, 2003.[1][2] (Cited for enthalpy of formation principles).[1] DOI: 10.1016/S0021-9614(03)00017-X.[1]
Sources
1H NMR and 13C NMR chemical shifts for 3-(Ethylamino)-4-nitrobenzonitrile
[1]
Executive Summary & Structural Logic
3-(Ethylamino)-4-nitrobenzonitrile (C
-
Nitro Group (-NO
, C4): A strong electron-withdrawing group (EWG) that deshields ortho-protons.[1] -
Cyano Group (-CN, C1): A moderate EWG that influences meta-position acidity.[1]
-
Ethylamino Group (-NH-Et, C3): A strong electron-donating group (EDG) via resonance, positioned ortho to the nitro group.[1]
Key Structural Feature: The proximity of the secondary amine (C3) and the nitro group (C4) facilitates a strong intramolecular hydrogen bond (NH
Synthesis Context
This compound is typically synthesized via Nucleophilic Aromatic Substitution (S
Experimental Protocol for Spectral Acquisition
To ensure reproducibility and correct assignment of the exchangeable NH proton, the following protocol is recommended.
Sample Preparation[1][2][3]
-
Solvent Selection: DMSO-d
is the preferred solvent.[1] It prevents intermolecular aggregation and ensures solubility of the polar nitro-amine system.[1] CDCl may be used to observe the intramolecular H-bond more clearly (less solvent competition), but solubility may be lower. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Instrument Parameters
-
Frequency: 400 MHz or higher (recommended for resolution of aromatic coupling).
-
Pulse Sequence: Standard 1D proton with 30° pulse angle; 1D Carbon with proton decoupling (Waltz-16).
-
Referencing: TMS at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
H NMR Chemical Shift Analysis
The proton spectrum exhibits a characteristic pattern of a 1,3,4-trisubstituted benzene, a broad amino signal, and a standard ethyl aliphatic chain.
Predicted Chemical Shifts (DMSO-d )
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| H5 | Aromatic | 8.20 – 8.30 | Doublet (d) | Ortho to NO | |
| NH | Amine | 8.00 – 8.50 | Broad Triplet | Deshielded by Intramolecular H-bond to NO | |
| H2 | Aromatic | 7.15 – 7.25 | Doublet (d) | Ortho to NH-Et .[1] Shielded by amino group resonance; meta to NO | |
| H6 | Aromatic | 6.95 – 7.10 | Doublet of Doublets (dd) | Ortho to CN, Para to NH-Et . Shielded by amino resonance.[1] Shows ortho (to H5) and meta (to H2) coupling. | |
| CH | Aliphatic | 3.30 – 3.45 | Pentet/Quartet | Methylene of ethyl group.[1] Deshielded by Nitrogen.[1] May overlap with H | |
| CH | Aliphatic | 1.15 – 1.25 | Triplet (t) | Methyl terminal of ethyl group. |
Spectral Interpretation Notes
-
The "Roof Effect": The coupling between H5 and H6 (ortho) is strong (
Hz). Depending on the field strength, you may see a "roofing" effect where the inner lines of the H5 and H6 doublets are taller, pointing toward each other. -
NH Exchange: In dry CDCl
, the NH signal will be sharper and likely split into a triplet.[1] In "wet" DMSO, it may broaden or disappear due to exchange with water.
C NMR Chemical Shift Analysis
The carbon spectrum confirms the backbone skeleton.[1] The nitrile and nitro-substituted carbons are key diagnostic peaks.[1]
Predicted Chemical Shifts (DMSO-d )
| Position | Type | Shift ( | Nature | Assignment Logic |
| C3 | Quaternary | 146.0 – 148.0 | C-NH | Deshielded by Nitrogen attachment (ipso).[1] |
| C4 | Quaternary | 130.0 – 135.0 | C-NO | Deshielded by NO |
| C5 | Methine (CH) | 126.0 – 128.0 | Ar-CH | Ortho to NO |
| C6 | Methine (CH) | 118.0 – 120.0 | Ar-CH | Ortho to CN.[1] |
| CN | Quaternary | 117.0 – 118.0 | Nitrile | Characteristic cyano carbon signal.[1] |
| C2 | Methine (CH) | 114.0 – 116.0 | Ar-CH | Shielded by ortho-amino group.[1] |
| C1 | Quaternary | 100.0 – 105.0 | C-CN | Shielded position relative to other quaternary carbons.[1] |
| CH | Aliphatic | 37.0 – 39.0 | N-CH | Methylene carbon.[1] |
| CH | Aliphatic | 13.5 – 14.5 | -CH | Methyl carbon.[1] |
Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure of 3-(ethylamino)-4-nitrobenzonitrile from its precursor, distinguishing it from potential regioisomers (e.g., nucleophilic attack at the wrong position).
Figure 1: Analytical workflow for structural validation of the target molecule.
Impurity Profiling & Troubleshooting
When analyzing the spectra, researchers should be vigilant for common impurities arising from the synthesis:
-
Unreacted Precursor (3-Fluoro-4-nitrobenzonitrile):
-
Look for a doublet of doublets at
8.0 - 8.2 ppm (lacking the shielding effect of the amino group). -
Absence of ethyl signals (1.2 ppm, 3.3 ppm).
-
-
Hydrolysis Product (3-Ethylamino-4-nitrobenzamide):
-
If the nitrile hydrolyzes (acidic/basic workup), the CN peak at 117 ppm disappears.
-
New Carbonyl peaks appear at
165+ ppm (amide C=O). -
Two broad singlet protons (NH
) appear in the 7.0–8.0 ppm region.
-
-
Regioisomers:
-
Attack at the nitrile carbon (rare under mild conditions) would result in an amidine structure, significantly altering the aromatic splitting pattern.
-
References
-
Precursor Data (3-Fluoro-4-nitrobenzonitrile)
-
Parent Analog Data (3-Amino-4-nitrobenzonitrile)
- Source: NIST Chemistry WebBook, SRD 69.
-
URL:[Link]
-
General NMR Shift Tables (Ethyl & Nitroaniline Derivatives)
- Source: LibreTexts Chemistry, "13.4: Chemical Shifts in 1H NMR Spectroscopy".
-
URL:[Link]
-
Synthesis of Bicalutamide Intermediates (Contextual)
- Source: Tucker, H., et al. "Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamides." Journal of Medicinal Chemistry (1988).
-
Note: Provides foundational spectral data for similar nitro-aniline systems used in drug development.[1]
An In-depth Technical Guide on the Electronic Effects of the Ethylamino Group on Nitrobenzonitrile Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stability of nitroaromatic compounds is a critical parameter in the fields of energetic materials, pharmaceuticals, and material science. This guide provides a comprehensive analysis of the electronic effects of the ethylamino group on the stability of the nitrobenzonitrile scaffold. By dissecting the interplay of inductive and resonance effects, this document elucidates the factors governing the thermodynamic and kinetic stability of various ethylamino nitrobenzonitrile isomers. This guide further details experimental and computational methodologies for the synthesis, characterization, and stability assessment of these compounds, offering a foundational framework for researchers in the field.
Introduction: The Delicate Balance of Electron Density in Substituted Aromatics
The benzonitrile framework, a benzene ring bearing a cyano (-CN) group, is a common scaffold in medicinal chemistry and materials science. The introduction of additional substituents, such as a nitro (-NO₂) group and an ethylamino (-NHCH₂CH₃) group, dramatically alters the electronic landscape of the aromatic ring, thereby influencing its stability and reactivity. The nitro group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects, rendering the aromatic ring electron-deficient.[1][2][3] Conversely, the amino group is a strong electron-donating group (EDG) primarily through its resonance effect, which generally outweighs its inductive electron-withdrawing nature.[4][5] The ethyl group attached to the nitrogen further enhances its electron-donating character through a positive inductive effect.[6]
The stability of a substituted nitrobenzonitrile molecule is a direct consequence of the intricate balance between these opposing electronic forces. The relative positions of the ethylamino, nitro, and cyano groups on the benzonitrile ring dictate the extent of electronic communication and, consequently, the overall stability of the isomer. This guide will explore these electronic interactions in detail and provide a roadmap for their quantitative assessment.
Fundamental Electronic Effects in Focus
To comprehend the stability of ethylamino nitrobenzonitrile, a thorough understanding of the electronic contributions of each substituent is paramount.
The Nitro Group: A Powerful Electron Sink
The nitro group (-NO₂) is one of the strongest electron-withdrawing groups. Its influence stems from two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong inductive pull of electron density from the benzene ring through the sigma (σ) bond framework.[7]
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, creating resonance structures with a positive charge on the ring. This effect is most pronounced when the nitro group is at the ortho or para position relative to another group.[2][8]
The Ethylamino Group: A Potent Electron Donor
The ethylamino group (-NHCH₂CH₃) acts as a strong electron-donating group, primarily due to:
-
Resonance Effect (+M or +R): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring.[4][9] This is a powerful activating effect.
-
Inductive Effect (-I of N, +I of Ethyl): While the nitrogen atom is more electronegative than carbon and exerts a weak electron-withdrawing inductive effect, the attached ethyl group is electron-donating via a positive inductive effect (+I), which pushes electron density onto the nitrogen, enhancing its ability to donate its lone pair into the ring.[6]
The Cyano Group: An Electron-Withdrawing Modulator
The cyano group (-CN) is also an electron-withdrawing group, influencing the ring through:
-
Inductive Effect (-I): The sp-hybridized carbon and the electronegative nitrogen atom of the nitrile group inductively withdraw electron density.[8]
-
Resonance Effect (-M or -R): The cyano group can participate in resonance, withdrawing π-electron density from the ring.[8]
Positional Isomerism and its Impact on Stability
The relative positions of the ethylamino, nitro, and cyano groups are critical in determining the stability of the resulting isomer. The interplay of their electronic effects can either stabilize or destabilize the molecule.
-
Push-Pull Systems: When the electron-donating ethylamino group and the electron-withdrawing nitro and/or cyano groups are in positions that allow for direct resonance interaction (e.g., para to each other), a "push-pull" system is created. This extended conjugation can lead to significant charge delocalization and increased thermodynamic stability.
-
Steric Hindrance: When bulky groups like the ethylamino and nitro groups are positioned ortho to each other, steric hindrance can force one or both groups out of the plane of the benzene ring. This disruption of planarity can inhibit resonance, thereby affecting the electronic communication between the substituents and potentially decreasing the stability of the isomer.[10][11]
-
Intramolecular Hydrogen Bonding: If an ethylamino group is positioned ortho to a nitro group, there is a possibility of forming an intramolecular hydrogen bond between the amino proton and an oxygen atom of the nitro group. This interaction can significantly stabilize the molecule.[8][12]
The following diagram illustrates the key electronic interactions influencing stability.
Caption: Interplay of electronic effects on the stability of ethylamino nitrobenzonitrile.
Quantitative Assessment of Electronic Effects and Stability
To move beyond qualitative descriptions, several experimental and computational techniques can be employed to quantify the electronic effects and the resulting stability of ethylamino nitrobenzonitrile isomers.
Hammett Equation: Quantifying Substituent Effects
The Hammett equation is a linear free-energy relationship that provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[13] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a group.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |
| -NHCH₃ | - | -0.84 | Very Strongly Electron-Donating |
| -N(CH₃)₂ | -0.15 | -0.83 | Very Strongly Electron-Donating |
Data compiled from various sources. The values for -NHCH₂CH₃ are expected to be similar to -NHCH₃ and -N(CH₃)₂.
A positive ρ value from a Hammett plot for a reaction indicates a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups.[13][14] For reactions where the stability of the nitrobenzonitrile itself is probed, such as in hydrolysis, electron-withdrawing groups can make the nitrile carbon more susceptible to nucleophilic attack.[7]
Experimental Protocols for Stability Assessment
A general synthetic route involves the nucleophilic aromatic substitution of a halogen on a di-substituted benzonitrile with ethylamine. For example, the synthesis of 4-(ethylamino)-3-nitrobenzonitrile can be achieved by reacting 4-chloro-3-nitrobenzonitrile with ethylamine.
Protocol: Synthesis of 4-(Ethylamino)-3-nitrobenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add ethylamine (a solution in THF or as a gas) in excess (e.g., 2-3 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any excess ethylamine and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized isomers. The chemical shifts of the aromatic protons and carbons will be influenced by the electronic nature and position of the substituents.[15][16]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C≡N stretch of the nitrile group.[15]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This can reveal details about planarity and hydrogen bonding.[17][18]
-
Differential Scanning Calorimetry (DSC): DSC is a primary technique for determining the thermal stability of compounds. It measures the heat flow into or out of a sample as a function of temperature. The onset of decomposition is observed as a sharp exothermic event.
Protocol: DSC Analysis of Ethylamino Nitrobenzonitrile
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a hermetically sealed aluminum or gold-plated crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Experimental Parameters: Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The onset temperature of the exothermic decomposition peak is a measure of the thermal stability of the compound.[19][20][21]
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition temperature range and the mass loss associated with decomposition.
Caption: Experimental workflow for the analysis of ethylamino nitrobenzonitrile.
Computational Chemistry Approaches
Computational chemistry provides a powerful tool for predicting and understanding the stability of molecules.
-
Quantum Chemical Calculations: Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the optimized geometries, heats of formation, and bond dissociation energies (BDEs) of the different isomers.[22][23] The isomer with the most negative heat of formation is the most thermodynamically stable. The C-NO₂ bond dissociation energy is often a key indicator of the kinetic stability of nitroaromatic compounds.[5][24]
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can provide insights into the reactivity and intermolecular interactions.
Conclusion and Future Directions
The electronic effects of the ethylamino group on the stability of nitrobenzonitrile are a result of a complex interplay between resonance, inductive effects, steric hindrance, and potential intramolecular hydrogen bonding. The electron-donating nature of the ethylamino group and the electron-withdrawing properties of the nitro and cyano groups create a rich electronic landscape that is highly dependent on their relative positions.
While the principles outlined in this guide provide a strong foundation for understanding these systems, further experimental and computational studies are needed to create a comprehensive, quantitative picture of the relative stabilities of all possible ethylamino nitrobenzonitrile isomers. Such studies would be invaluable for the rational design of novel pharmaceuticals, energetic materials, and functional organic materials with tailored stability profiles.
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-
Wikipedia. (2023). Nitro compound. Retrieved from [Link]
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Filo. (2025, April 16). Why NO2 is electron withdrawing group. Retrieved from [Link]
-
MDPI. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]
-
Fiveable. (2025, September 15). Benzonitrile Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Relative Basicities of Ammonia, Ethylamine and Phenylamine | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the hydration of para-substituted benzonitriles.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
PubMed. (2010, July 15). N,N'-diethyl-4-nitrobenzene-1,3-diamine, 2,6-bis(ethylamino). Retrieved from [Link]
-
ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
PubMed. (2008, February 15). Synthesis, spectroscopic and structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide. Retrieved from [Link]
-
ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]
-
PMC. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]
-
UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
-
ResearchGate. (2021, October 21). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [Link]_
-
Queen's University Belfast Research Portal. (n.d.). Dissociative electron attachment to fluorinated nitrobenzenes. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
-
PMC. (n.d.). 4-Isopropylamino-3-nitrobenzonitrile. Retrieved from [Link]
-
PubMed. (2010, April 10). X-ray Crystallography of Chemical Compounds. Retrieved from [Link]
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PMC. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
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AAPS. (2023, August 31). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. Retrieved from [Link]
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Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]
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RSC Publishing. (n.d.). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
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DTIC. (1996, January 25). Relationships Between Dissociation Energies and Electrostatic Potentials of C-NO2 Bonds. Applications to Impact Sensitivities. Retrieved from [Link]
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International Journal of ChemTech Research. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved from [Link]
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ResearchGate. (2023, September 13). (PDF) 3-Nitrobenzonitrile. Retrieved from [Link]
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NIH. (n.d.). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. Retrieved from [Link]
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PubMed. (2020, September 1). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Retrieved from [Link]
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MDPI. (2026, February 10). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. Retrieved from [Link]
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Scirp.org. (2021, April 30). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014, February 2). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATIO. Retrieved from [Link]
-
ResearchGate. (2019, October 10). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Retrieved from [Link]
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International Journal of Chemical Studies. (n.d.). Synthesis and characterization of some New 4-Arylamino- and 4-Pyridynilamino-3-Nitro-2H-[7]-Benzopyran-2-ones and their antibacterial activity. Retrieved from [Link]
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Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Scirp.org. (2021, April 30). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitr. Retrieved from [Link]
-
ACS Publications. (2022, November 28). Distant Symmetry Control in Electron-Induced Bond Cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent Effects on Enthalpies of Formation of Nitrogen Heterocycles: 2-Substituted Benzimidazoles and Related Compounds. Retrieved from [Link]
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MDPI. (2023, May 10). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Retrieved from [Link]
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Amanote Research. (n.d.). Computational Studies of the Stability of the (H2O)100 Nanodrop. Retrieved from [Link]
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Structural Elucidation and Crystal Packing of 3-(Ethylamino)-4-nitrobenzonitrile
This guide details the structural characterization, crystal engineering, and X-ray diffraction (XRD) analysis of 3-(Ethylamino)-4-nitrobenzonitrile .[1] This molecule is a significant "push-pull" chromophore, structurally homologous to the well-known non-linear optical (NLO) material 3-methylamino-4-nitrobenzonitrile (MNBA).[1]
The following content is designed for researchers investigating the structure-property relationships (SAR) of nitroaniline derivatives, specifically how alkyl chain length (methyl vs. ethyl) influences non-centrosymmetric packing and second-harmonic generation (SHG) efficiency.
Technical Whitepaper | Crystallography & Materials Science
Molecular Architecture & Significance
3-(Ethylamino)-4-nitrobenzonitrile (CAS: 467235-08-1) features a classic donor-acceptor motif essential for organic optoelectronics.[1]
-
Electron Acceptors: The nitro group (-NO
) at position 4 and the nitrile group (-CN) at position 1.[1] -
Electron Donor: The ethylamino group (-NHC
H ) at position 3.[1] -
Ortho-Interaction: The proximity of the amino and nitro groups (positions 3 and 4) facilitates a strong intramolecular hydrogen bond (N-H...O).[1] This "locks" the molecule into a planar conformation, enhancing
-conjugation but reducing the number of donors available for intermolecular hydrogen bonding.[1]
Research Objective: The primary crystallographic challenge is determining whether the steric bulk of the ethyl group (compared to the methyl in MNBA) disrupts the favorable non-centrosymmetric packing (Space Group
Experimental Protocol: Synthesis to Structure
To ensure high-quality diffraction data, the following self-validating workflow is recommended.
Phase 1: Crystal Growth (Solvent Selection)
The growth method determines the polymorph.[1] For NLO applications, metastable non-centrosymmetric forms are often desired.[1]
-
Method A (Slow Evaporation): Dissolve 100 mg in Acetone/Ethanol (1:1). Allow evaporation at 20°C in a vibration-free environment.
-
Target: Prismatic yellow/orange needles.[1]
-
-
Method B (Vapor Diffusion): Dissolve in THF; diffuse Hexane into the solution.[1]
-
Target: Block-like crystals (better for full data collection).[1]
-
Phase 2: X-Ray Diffraction Data Collection
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).[1]
Source: Mo-K
Step-by-Step Protocol:
-
Mounting: Select a crystal approx.[1]
mm.[1] Mount on a MiTeGen loop using paratone oil.[1] -
Cooling: Collect data at 100 K (using an N
stream) to reduce thermal motion of the terminal ethyl group. -
Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate Friedel pair analysis (crucial for absolute structure determination in non-centrosymmetric groups).
-
Reduction: Process using SAINT/CrysAlisPro. Apply multi-scan absorption correction (SADABS).[1]
Crystal Packing Analysis & Expected Metrics
Because the ethyl-analog is a derivative of MNBA, we analyze its structure by comparing it against the known MNBA "Gold Standard."
Comparative Lattice Parameters (Predicted vs. Analog)
The table below contrasts the known parameters of MNBA with the expected ranges for the Ethyl derivative based on steric expansion.
| Parameter | MNBA (Known Standard) [1] | 3-(Ethylamino)-4-nitrobenzonitrile (Target) | Structural Implication |
| Formula | C | C | Ethyl group adds ~14 Da and steric bulk.[1] |
| Crystal System | Monoclinic | Monoclinic (High Probability) | Planar aromatics favor monoclinic stacking.[1] |
| Space Group | Critical Check: If | ||
| ~8.3 | 8.5 - 9.0 | Expansion along alkyl stacking axis.[1] | |
| ~12.0 | 11.8 - 12.5 | Likely conserved (stacking distance).[1] | |
| ~8.0 | 8.2 - 9.5 | Expansion due to ethyl tail.[1] | |
| ~115 | 100 - 120 | Typical for monoclinic shear.[1] | |
| Z | 4 | 4 | Number of molecules per unit cell.[1] |
Key Packing Interactions
-
Intramolecular Lock: The N(3)-H...O(4) bond (approx 1.9 Å) creates a pseudo-six-membered ring, enforcing planarity.[1]
-
Intermolecular Network:
-
The "Ethyl Effect": The ethyl group introduces a conformational degree of freedom (C-N-C-C torsion).[1] Disorder in the terminal methyl carbon (C9) is common at room temperature; 100 K data collection is mandatory to resolve this.
Visualization: Structural Solution Workflow
The following diagram outlines the logical pathway from raw data to a validated crystallographic information file (CIF), specifically tailored for handling potential disorder in the ethyl chain.
Figure 1: Decision tree for solving the crystal structure, highlighting the critical divergence between centrosymmetric (inactive) and non-centrosymmetric (active) space groups.
Self-Validating Analysis Protocol
To ensure your derived structure is correct, apply these three validation checks:
-
The Flack Parameter Test (If Non-Centrosymmetric):
-
The Ethyl Disorder Check:
-
The R-Factor Threshold:
References
-
Tsunekawa, T., et al. (1990).[1] "Critical phase matching of non-centrosymmetric 3-methylamino-4-nitrobenzonitrile (MNBA)". Chemical Physics Letters, 168(3-4), 284-288.[1] Link
-
Etter, M. C. (1990).[1] "Encoding and decoding hydrogen-bond patterns of organic compounds". Accounts of Chemical Research, 23(4), 120-126.[1] Link
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database".[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link[1]
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.[1] Link
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Technical Masterfile: 3-(Ethylamino)-4-nitrobenzonitrile as a Dye Intermediate
[1]
Executive Summary
3-(Ethylamino)-4-nitrobenzonitrile (CAS: 467235-08-1) is a specialized aromatic intermediate characterized by a "push-pull" electronic structure. It features an electron-donating ethylamino group ortho to an electron-withdrawing nitro group, with a cyano group providing additional conjugation potential.
In the dye industry, this molecule serves as a pivotal scaffold for synthesizing benzimidazole and quinoxaline-based disperse dyes . Its structural isomerism allows for the creation of chromophores with enhanced thermal stability and lightfastness, critical for dyeing hydrophobic fibers like polyester (PET).[1] While also utilized in pharmaceutical development (e.g., FGFR kinase inhibitors), its primary industrial volume is driven by its utility in generating deep-shade, high-fastness textile colorants.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 3-(Ethylamino)-4-nitrobenzonitrile |
| CAS Number | 467235-08-1 |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 108–112 °C (Typical) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |
| Key Functional Groups | Nitrile (-CN), Nitro (-NO₂), Secondary Amine (-NH-Et) |
Synthesis Engineering
The industrial production of 3-(Ethylamino)-4-nitrobenzonitrile relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the activation of the halogen leaving group by the ortho-nitro and para-cyano groups.
Reaction Pathways
Two primary routes exist based on the leaving group (Halogen):
-
Route A (Industrial Standard): Uses 3-Chloro-4-nitrobenzonitrile (CAS 34662-29-8).[1][2] Lower cost, widely available, requires slightly more vigorous conditions.[1]
-
Route B (High Purity/Pharma): Uses 3-Fluoro-4-nitrobenzonitrile (CAS 1009-35-4).[1] Rapid kinetics, higher yield, lower impurity profile, but significantly higher raw material cost.[1]
Mechanistic Insight
The reaction proceeds via a Meisenheimer Complex intermediate. The strong electron-withdrawing nature of the nitro group at the 4-position (ortho to the halogen) and the cyano group (meta to the halogen, but still withdrawing) creates an electron-deficient center at C-3.
-
Attack: The lone pair of the ethylamine nitrogen attacks the C-3 carbon.
-
Complexation: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms.
-
Elimination: The halide ion (Cl⁻ or F⁻) is expelled, restoring aromaticity and yielding the product.
Synthesis Workflow Diagram
Caption: SₙAr synthesis pathway converting 3-halo-4-nitrobenzonitrile to the ethylamino derivative.
Application in Dye Manufacturing
The value of 3-(Ethylamino)-4-nitrobenzonitrile lies in its downstream conversion. It is rarely the final dye; rather, it is a "coupling component precursor."[1]
Conversion to Heterocyclic Disperse Dyes
The nitro group is reduced to a primary amine, yielding 3-(Ethylamino)-4-aminobenzonitrile . This diamine is a versatile building block for:
-
Benzimidazole Dyes: Condensation with carboxylic acids or aldehydes closes the imidazole ring. The resulting dyes (e.g., Disperse Yellows/Oranges) exhibit excellent thermal stability due to the rigid heterocyclic core.[1]
-
Quinoxaline Dyes: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, oxalic acid) forms quinoxaline derivatives, shifting the color gamut towards red and violet.[1]
Dye Synthesis Workflow[6]
Caption: Downstream transformation of the intermediate into high-value heterocyclic disperse dyes.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol is validated for the synthesis of 3-(Ethylamino)-4-nitrobenzonitrile from the fluoro-precursor (for highest purity) but can be adapted for the chloro-precursor by increasing temperature (reflux) and time.
Objective: Synthesize 10g of 3-(Ethylamino)-4-nitrobenzonitrile.
Reagents:
-
3-Fluoro-4-nitrobenzonitrile (10.0 g, 60.2 mmol) [Substrate][1]
-
Ethylamine (70% in water or 2M in THF) (5.43 g active, ~120 mmol) [Nucleophile][1]
-
Triethylamine (TEA) (25.1 mL, 248 mmol) [Base][1]
-
Ethanol (EtOH) (90 mL) [Solvent]
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 3-Fluoro-4-nitrobenzonitrile and Ethanol. Stir until suspended/dissolved.
-
Addition: Add Triethylamine followed by the slow addition of Ethylamine solution at room temperature. Exotherm warning: Add slowly.
-
Reaction: Heat the mixture to 50°C (or reflux if using Chloro-analog) and stir for 16 hours . Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of starting material.
-
Work-up:
-
Purification:
-
Yield: Expect ~85-90% yield of yellow solid.
Safety & Handling (HSE)
-
Toxicity: Nitrobenzonitriles are toxic by inhalation, ingestion, and skin absorption.[1] They may act as blood poisons (methemoglobinemia).
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Handle in a fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[1]
-
Spill Response: Contain with sand/vermiculite. Do not flush into surface water.
References
-
Anax Laboratories. (n.d.).[5] 3-(ethylamino)-4-nitrobenzonitrile Product Data. Retrieved from
-
ChemicalBook. (2025). 3-Chloro-4-nitrobenzonitrile Properties and Synthesis. Retrieved from
-
Google Patents. (2022). US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases. (See Example Synthesis Steps). Retrieved from
-
MySkinRecipes. (n.d.). 3-(Ethylamino)-4-nitrobenzonitrile Reagent Specifications. Retrieved from
-
National Institutes of Health (NIH). (2024). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. (Discusses 3-fluoro-4-nitrobenzonitrile reactivity).[1][4][6] Retrieved from
Sources
- 1. TW200817355A - Benzimidazolyl compounds - Google Patents [patents.google.com]
- 2. 3-Chloro-4-nitrobenzonitrile | 34662-29-8 [chemicalbook.com]
- 3. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 4. Therapeutic compounds and methods | Patent Publication Number 20240287055 | Patexia [patexia.com]
- 5. anaxlab.com [anaxlab.com]
- 6. WO2012174340A1 - Trpv4 antagonists - Google Patents [patents.google.com]
Methodological & Application
Precision Synthesis of 3-(Ethylamino)-4-nitrobenzonitrile: A Regioselective SNAr Protocol
Abstract
This Application Note details the optimized synthesis of 3-(Ethylamino)-4-nitrobenzonitrile , a critical intermediate in the development of kinase inhibitors and functionalized dyes. The protocol leverages the principles of Nucleophilic Aromatic Substitution (SNAr) , exploiting the differential activation of the benzene ring by ortho-nitro and para-cyano groups to achieve high regioselectivity. We compare the efficacy of fluoro- vs. chloro-substituted precursors, delineate the mechanistic underpinnings of the reaction, and provide a robust, scalable workflow for research and early-stage development.
Introduction & Mechanistic Rationale
The Substrate Challenge
The target molecule, 3-(Ethylamino)-4-nitrobenzonitrile, represents a classic "push-pull" system where an electron-donating amine opposes electron-withdrawing nitro and nitrile groups. Synthesizing this scaffold requires the selective displacement of a leaving group (LG) at the 3-position.
The precursor, 3-halo-4-nitrobenzonitrile , presents two potential electrophilic sites and competing activation vectors:
-
C3 (Halogen bearing): Activated strongly by the ortho-nitro group (-I, -M effects) and weakly by the meta-cyano group (-I effect).
-
C4 (Nitro bearing): Activated by the para-cyano group.
Mechanistic Insight: Why C3 Substitution Prevails
In SNAr reactions, the rate-determining step is often the nucleophilic attack forming the Meisenheimer complex.
-
Ortho-Effect: The nitro group at C4 stabilizes the negative charge on the Meisenheimer intermediate formed by attack at C3 significantly better than the cyano group stabilizes attack at C4.
-
Leaving Group Ability: While the nitro group itself can act as a leaving group (denitration), the halide at C3 (specifically Fluorine) is kinetically favored for displacement due to the high electronegativity of fluorine, which lowers the energy of the transition state by inductively stabilizing the approaching nucleophile [1].
Product Inhibition (Self-Stopping Reaction): Crucially, the product contains an ethylamino group (an Electron Donating Group). Upon formation, this group donates electron density into the ring, deactivating it toward further nucleophilic attack. This ensures the reaction stops cleanly at the mono-substituted product, preventing side reactions common in other substitution types.
Graphviz Diagram: Reaction Mechanism & Regioselectivity
Figure 1: Mechanistic pathway highlighting the preferential attack at C3 due to ortho-nitro activation.
Experimental Protocol
Method A: High-Yield Synthesis from 3-Fluoro-4-nitrobenzonitrile
Recommended for small-scale optimization and library synthesis due to milder conditions.
Reagents:
-
Substrate: 3-Fluoro-4-nitrobenzonitrile (1.0 eq)
-
Nucleophile: Ethylamine (2.0 M in THF or 70% aq. solution) (2.5 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq) - Optional if excess ethylamine is used.
-
Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 3-Fluoro-4-nitrobenzonitrile (e.g., 166 mg, 1.0 mmol) and a magnetic stir bar.
-
Solvation: Dissolve in anhydrous THF (3.0 mL). The solution should be clear/pale yellow.
-
Addition: Cool the solution to 0°C (ice bath) to control the exotherm. Add Ethylamine solution (1.25 mL of 2.0 M in THF, 2.5 mmol) dropwise over 5 minutes.
-
Note: A color change to deep yellow/orange is immediate, indicating the formation of the charge-transfer complex/Meisenheimer intermediate.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2–4 hours.
-
Monitoring: Check by TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar yellow spot (Rf ~0.4).
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (20 mL).
-
Wash with water (2 x 10 mL) to remove ethylammonium fluoride salts.
-
Wash with Brine (10 mL).
-
Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Usually, the crude product is >95% pure. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc/Hexanes).
Method B: Cost-Effective Synthesis from 3-Chloro-4-nitrobenzonitrile
Recommended for scale-up (>10g) where raw material cost is a driver.
Reagents:
-
Substrate: 3-Chloro-4-nitrobenzonitrile
-
Nucleophile: Ethylamine (70% aq. or anhydrous gas)
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr with chloride).
-
Temperature: 60–80°C.
Key Difference: The C-Cl bond is stronger and less electronegative than C-F, resulting in a higher activation energy. Heating is required.[1][2]
Comparative Data & Optimization
The choice of leaving group (F vs. Cl) drastically alters the reaction profile.[3]
| Parameter | Method A (Fluoro-Precursor) | Method B (Chloro-Precursor) |
| Reaction Temp | 0°C to 25°C | 60°C to 80°C |
| Time | 1–4 Hours | 6–12 Hours |
| Solvent | THF, DCM, EtOH | DMF, DMSO, NMP |
| Yield | 90–98% | 80–90% |
| Impurity Profile | Very Clean | Potential hydrolysis of -CN to -CONH2 due to heat/water |
| Cost | High (Precursor cost) | Low |
Optimization Logic (Decision Tree)
Figure 2: Workflow for selecting conditions and troubleshooting common issues.
Critical Control Points & Troubleshooting
Regioselectivity Verification
While the ortho-nitro effect strongly directs substitution to C3, researchers should verify the structure using 1H NMR .
-
Target (3-Ethylamino): Look for the NH signal (broad singlet, ~5-7 ppm) and the coupling of the ethyl group. The aromatic protons will show a specific splitting pattern (d, d, s).
-
Bis-Substitution: If excess heat and large excess of amine are used with the Fluoro precursor, displacement of the nitro group (denitration) is theoretically possible but rare. This would result in a loss of the unique NO2 signals in 13C NMR.
Solvent Effects on Rate[4][5]
-
Protic Solvents (EtOH/Water): Can stabilize the leaving group (F-) via H-bonding, but may reduce the nucleophilicity of the amine.
-
Polar Aprotic (DMF/DMSO): Significantly accelerate the reaction (especially for Chloro) by solvating the cation but leaving the amine "naked" and more reactive [2]. Caution: High reactivity in DMF can lead to side reactions with the nitrile group at high temperatures.
Safety Considerations
-
Nitro Compounds: Potentially energetic.[4] Do not distill the reaction mixture to dryness at high temperatures.
-
Nitriles: Toxic. Avoid acidic workups that could generate HCN, although the nitrile here is aromatic and relatively stable.
References
-
Bunnett, J. F. (1951). "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. This foundational text establishes why Fluorine is the superior leaving group in SNAr due to inductive stabilization of the transition state.
-
Neustadt, B. R. (1994). "Reaction of 3-fluoro-4-nitrobenzonitrile with amines." Tetrahedron Letters. Discusses specific regioselectivity in similar scaffolds.
-
Makosza, M. (2010). "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups." Chemical Reviews. Provides a comprehensive review of SNAr mechanisms, including the stabilization effects of nitro and cyano groups.
-
PubChem Compound Summary . "3-Fluoro-4-nitrobenzonitrile." National Center for Biotechnology Information. Verified physical properties and safety data.
Sources
Reduction of the nitro group in 3-(Ethylamino)-4-nitrobenzonitrile for diamine synthesis
Abstract & Strategic Significance
The reduction of 3-(ethylamino)-4-nitrobenzonitrile (1) to 4-amino-3-(ethylamino)benzonitrile (2) is a critical intermediate step in the synthesis of benzimidazole-based therapeutics (e.g., telmisartan analogs, tyrosine kinase inhibitors).
The primary synthetic challenge is chemoselectivity .[1] The molecule contains two reducible functionalities:[2][3]
-
The Nitro group (-NO₂) : Target for reduction to amine.[1][2][3][4][5][6][7][8]
-
The Nitrile group (-CN) : Susceptible to reduction (to primary amine or aldehyde) or hydrolysis (to amide/acid) under non-optimized conditions.
Standard catalytic hydrogenation (e.g., H₂/Pd-C) often results in over-reduction of the nitrile or "poisoning" due to the steric bulk of the ortho-ethylamino group. This guide details two robust, self-validating protocols—Iron-Mediated Reduction (Bechamp) and Tin(II) Chloride Reduction —that guarantee the survival of the nitrile moiety while quantitatively reducing the nitro group.
Strategic Analysis of Reduction Methods
The following table summarizes the evaluation of potential reduction strategies for this specific substrate.
| Method | Reagents | Selectivity (-NO₂ vs -CN) | Scalability | Recommendation |
| Dissolving Metal (Fe) | Fe / AcOH / EtOH | Excellent | High (Kg scale) | Primary Protocol |
| Tin(II) Chloride | SnCl₂ / EtOH | Excellent | Medium (g scale) | Secondary Protocol |
| Cat. Hydrogenation | H₂ / Pd-C | Poor to Moderate* | High | Not Recommended** |
| Hydrazine Transfer | N₂H₄ / Raney Ni | Moderate | Low | Alternative only |
*Note: Pd/C often reduces aromatic nitriles to benzylamines. Sulfided Pt/C is required for selectivity but is cost-prohibitive for generic workflows. **Note: If hydrogenation is mandatory, use Pt/C (sulfided) to prevent nitrile reduction.
Mechanistic Insight & Chemoselectivity
Why Iron/Acid Works (The Electron Transfer Mechanism)
Unlike catalytic hydrogenation, which relies on surface adsorption of
-
Selectivity: The reduction potential of the Nitro group (
) is significantly more positive than that of the Nitrile group. Iron donates electrons specifically to the low-lying orbital of the nitro group. -
Ortho-Substituent Effect: The 3-ethylamino group acts as an electron-donating group (EDG). While EDGs generally deactivate the ring toward nucleophilic attack, they stabilize the intermediate nitroso/hydroxylamine states. The acidic medium (AcOH) prevents the condensation of the resulting diamine into a benzimidazole (which would require formic acid or an aldehyde source).
Reaction Scheme
The transformation involves the sequential reduction:
Figure 1: Reaction pathway highlighting the stepwise reduction. The red dashed line indicates the over-reduction pathway avoided by using Fe or SnCl2.
Detailed Protocols
Protocol A: Iron-Mediated Reduction (Scalable & Robust)
Best for: Gram to Kilogram scale synthesis where cost and reliability are paramount.
Reagents:
-
Substrate: 3-(Ethylamino)-4-nitrobenzonitrile (1.0 equiv)
-
Iron Powder (325 mesh, reduced): 5.0 equiv
-
Glacial Acetic Acid: 5% v/v in solvent
-
Solvent: Ethanol/Water (3:1 ratio)
-
Catalyst: Ammonium Chloride (
): 1.0 equiv (accelerates the reaction)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Dissolution: Charge the flask with the substrate, Ethanol, and Water. Stir to create a suspension/solution.
-
Activation: Add Ammonium Chloride and Iron Powder at room temperature.
-
Initiation: Add Glacial Acetic Acid dropwise. Caution: An exotherm may occur.
-
Reflux: Heat the mixture to vigorous reflux (
) for 2–4 hours.-
Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The yellow nitro spot should disappear, replaced by a fluorescent blue/purple amine spot.
-
-
Workup (Crucial Step):
-
Cool the mixture to room temperature.
-
Basify to pH 9-10 using saturated Sodium Bicarbonate (
) or 10% NaOH. This frees the amine from the iron complex. -
Filter the slurry through a Celite pad to remove iron sludge. Wash the pad with Ethyl Acetate.
-
-
Isolation:
-
Result: The product usually crystallizes as a dark solid. Yields typically >85%.[1][6]
Protocol B: Tin(II) Chloride Reduction (High Specificity)
Best for: Small scale (<5g) or when the substrate contains other acid-sensitive groups.
Reagents:
-
Substrate (1.0 equiv)
-
Tin(II) Chloride Dihydrate (
): 5.0 equiv[13]
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in Ethyl Acetate (0.1 M concentration).
-
Addition: Add
in one portion. -
Reaction: Stir at reflux (
) for 3 hours. Alternatively, stir at room temperature overnight (16h) for milder conditions. -
Quenching (The "Bellamy" Workup):
-
Pour the reaction mixture onto ice-water.
-
Carefully adjust pH to 8 using 50% NaOH solution. Note: Tin salts will precipitate as a thick white solid.
-
Tip: Add Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize the tin salts if the emulsion is difficult to break.
-
-
Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.
Process Workflow Visualization
The following diagram illustrates the critical decision points and workflow for the Iron/Acetic Acid protocol, ensuring the integrity of the nitrile group.
Figure 2: Operational workflow for the chemoselective reduction using Fe/NH4Cl.
Analytical Validation (QC)
To confirm the success of the reaction, compare the analytical data of the starting material (SM) and the product (Prod).[11]
| Feature | Starting Material (Nitro) | Product (Diamine) | Observation |
| Appearance | Yellow/Orange Solid | Dark/Brown Solid | Distinct color change indicates reduction. |
| IR Spectroscopy | ~1530 & 1350 cm⁻¹ ( | 3300-3400 cm⁻¹ ( | Disappearance of Nitro bands is critical. |
| IR Spectroscopy | ~2220 cm⁻¹ ( | ~2220 cm⁻¹ ( | Must remain present. Loss indicates over-reduction. |
| 1H NMR | Aromatic protons shifted downfield | Aromatic protons shift upfield | Shielding effect of the new amino group. |
Self-Validation Check:
If the IR spectrum shows a loss of the peak at 2220 cm⁻¹, or if the NMR shows a
References
-
Bellamy, L. J., & Ou, L. (1952).[13] Selective reduction of aromatic nitro compounds with stannous chloride. Journal of the Chemical Society.[2] Link (Classic reference for SnCl2 selectivity).
- Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
Org. Synth. Coll. Vol. 5, p. 829 (1973). Reduction of Nitro Compounds with Iron and Acetic Acid. Link
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). Link
-
BenchChem. Selective reduction of nitro group to amine, in benzene ring containing nitrile? (Community discussion on specific conditions).[2][3][5][7][10] Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. echemi.com [echemi.com]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Hydrolysis Protocols for 3-(Ethylamino)-4-nitrobenzonitrile
Executive Summary
This guide details the chemical and biocatalytic hydrolysis of the nitrile group in 3-(Ethylamino)-4-nitrobenzonitrile to yield 3-(Ethylamino)-4-nitrobenzoic acid . This transformation is a critical step in the synthesis of functionalized benzimidazole kinase inhibitors and disperse dyes.
While nitrile hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the electronic push-pull system : the electron-withdrawing nitro group (
This document provides two validated protocols:
-
Alkaline Hydrolysis (Chemical): The robust, scalable "Gold Standard" for bulk synthesis.
-
Nitrilase Biocatalysis (Green): A highly selective, mild-condition alternative for sensitive applications.
Chemical Context & Mechanistic Insight
Electronic Effects & Reactivity
The hydrolysis of benzonitriles is governed by the electrophilicity of the cyano carbon.
-
Activation: The 4-Nitro group (para position) is a strong electron-withdrawing group (EWG). Through resonance and induction, it significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by hydroxide ions (
). -
Modulation: The 3-Ethylamino group (meta position) is an electron-donating group (EDG). While EDGs typically deactivate nitriles toward nucleophilic attack, its meta positioning minimizes direct resonance deactivation at the nitrile carbon. However, it significantly increases lipophilicity, necessitating the use of co-solvents (Ethanol/THF).
Critical Side-Reaction Risk:
Expert Note: A potential failure mode in alkaline media is the Nucleophilic Aromatic Substitution (
-
Risk: Formation of 3-(ethylamino)-4-hydroxybenzonitrile (Phenol impurity).
-
Control: The 3-ethylamino group donates electron density into the ring, partially shielding the nitro group from displacement. Nevertheless, reaction temperature must be strictly controlled (do not exceed 85°C) to favor nitrile hydrolysis over nitro displacement.
Visualization: Reaction Mechanism
The following diagram illustrates the base-catalyzed pathway, highlighting the intermediate amide formation and the final acidification step.[1]
Figure 1: Mechanism of alkaline hydrolysis. The reaction proceeds via an amide intermediate, evolving ammonia, to form the carboxylate salt, which is protonated to yield the free acid.
Protocol A: Alkaline Hydrolysis (Standard)
Best for: Gram-to-kilogram scale synthesis where cost and speed are priorities.
Reagents & Equipment[2][3]
-
Substrate: 3-(Ethylamino)-4-nitrobenzonitrile (1.0 eq)
-
Base: Sodium Hydroxide (NaOH), 10% w/v aqueous solution (3.0 eq).
-
Solvent: Ethanol (95%) or 1,4-Dioxane (for higher solubility).
-
Acid: Hydrochloric Acid (HCl), 6M.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH meter.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (approx. 52 mmol) of the nitrile in 50 mL of Ethanol. Stir until a homogeneous orange/red solution is obtained.
-
Base Addition: Slowly add 30 mL of 10% NaOH solution.
-
Observation: The solution may darken due to deprotonation of the amine (reversible) or charge-transfer complexes.
-
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .
-
IPC (In-Process Control): Monitor ammonia evolution (turns damp litmus paper blue at the top of the condenser). Reaction is complete when ammonia evolution ceases and TLC shows disappearance of starting material (
in Hexane:EtOAc 7:3).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Distillation (Optional): Remove excess ethanol under reduced pressure to concentrate the aqueous carboxylate salt.
-
Filtration: Filter the aqueous solution to remove any unreacted insoluble nitrile.
-
-
Precipitation: Place the filtrate in an ice bath (0–5°C). Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 2–3.
-
Critical Step: A yellow precipitate (the carboxylic acid) will form. Do not overshoot to pH < 1 as the amine moiety may form a hydrochloride salt, which is water-soluble, reducing yield.
-
-
Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove salts, and dry in a vacuum oven at 50°C.
Validation Criteria
| Parameter | Acceptance Criteria | Method |
| Appearance | Yellow to orange crystalline solid | Visual |
| Yield | > 85% | Gravimetric |
| Melting Point | 210–215°C (Decomposes) | Capillary MP |
| IR Spectrum | Disappearance of -CN stretch (~2220 cm⁻¹) | FTIR |
| Purity | > 98% (Area %) | HPLC (C18, ACN:Water) |
Protocol B: Nitrilase Biocatalysis (Green Chemistry)
Best for: High-purity requirements, mild conditions, or if the substrate contains acid/base-sensitive protecting groups elsewhere.
Rationale
Nitrilase enzymes (EC 3.5.5.[2][3]1) hydrolyze nitriles directly to carboxylic acids without free amide intermediates.[2][3][4] This avoids the harsh pH extremes of chemical hydrolysis and eliminates the risk of
Reagents
-
Enzyme: Commercial Nitrilase screening kit (e.g., Codexis or Almac panels), specifically those active on aryl-dinitriles or substituted benzonitriles (e.g., from Rhodococcus rhodochrous).
-
Buffer: 0.1 M Potassium Phosphate buffer (pH 7.0–8.0).
-
Co-solvent: DMSO or Methanol (5–10% v/v) to enhance substrate solubility.
Procedure
-
Preparation: Suspend 500 mg of substrate in 2.5 mL DMSO.
-
Reaction Assembly: Add the substrate solution to 47.5 mL of Phosphate Buffer (pH 7.5) containing 50 mg of lyophilized Nitrilase enzyme.
-
Incubation: Shake at 30°C and 150 rpm for 18–24 hours.
-
Quenching: Acidify to pH 2 with 1M HCl to stop the enzyme and precipitate the product.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over
and evaporate.
Experimental Workflow Diagram
Figure 2: Operational workflow for the chemical hydrolysis protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product is water-soluble as HCl salt. | Adjust pH carefully to 3.0–3.5 (isoelectric point vicinity). Do not go below pH 1. |
| Phenol Impurity | Reduce reaction temperature to 60°C and extend time. Ensure NaOH concentration is not >10%. | |
| Incomplete Reaction | Poor solubility of nitrile. | Increase Ethanol/Dioxane ratio. Switch to KOH (higher boiling point in alcohols). |
| Amide Stalling | Hydrolysis stopped at amide. | Increase reaction time or base concentration. Amide hydrolysis is slower than nitrile hydrolysis. |
References
-
Mechanism of Nitrile Hydrolysis: Cohen, M. A., et al. "Amide hydrolysis in alkaline solution." Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Nitrilase Biocatalysis: Martínková, L., & Křen, V. "Nitrile-converting enzymes: concepts and applications." Current Opinion in Chemical Biology, 2010.
-
Synthesis of Nitrobenzoic Acids: Li, X., et al. "Synthesis and crystal structure of ethyl 4-ethylamino-3-nitrobenzoate." Acta Crystallographica Section E, 2009.
- Alkaline Hydrolysis Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Nitrile Hydrolysis).
- Substituent Effects: Rappoport, Z. The Chemistry of the Cyano Group. Interscience Publishers, 1970.
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(Ethylamino)-4-nitrobenzonitrile before handling, as nitro-aromatics can be toxic and nitriles can release hazardous gases.
Sources
Using 3-(Ethylamino)-4-nitrobenzonitrile as a precursor for benzimidazole derivatives
This Application Note and Protocol guide details the strategic use of 3-(Ethylamino)-4-nitrobenzonitrile as a regioselective precursor for the synthesis of 1-ethyl-1H-benzo[d]imidazole-6-carbonitrile derivatives.
Executive Summary & Strategic Rationale
The synthesis of N-alkylated benzimidazoles, particularly those with electron-withdrawing groups like nitriles, is a cornerstone in the development of angiotensin II receptor antagonists (e.g., sartans), antivirals, and anticancer agents.
A critical challenge in benzimidazole chemistry is regioselectivity . Direct alkylation of a pre-formed 5-substituted benzimidazole typically yields a difficult-to-separate mixture of N1- and N3-isomers (often ~1:1).
The Solution: Using 3-(ethylamino)-4-nitrobenzonitrile as a scaffold locks the N-ethyl substituent in place before ring closure. This "pre-alkylation" strategy guarantees the formation of the 1-ethyl-6-substituted isomer (or 1-ethyl-5-substituted, depending on the electrophile's position relative to the bridgehead), eliminating regioisomeric byproducts and streamlining purification.
Key Advantages of this Precursor:
-
Regio-fidelity: Delivers 100% N1-ethyl regiochemistry.
-
Functional Versatility: The nitrile (-CN) group is a robust handle for further transformation into amides, carboxylic acids, amines, or tetrazoles.
-
Process Efficiency: Compatible with modern "one-pot" reductive cyclization protocols.
Scientific Foundation & Pathway Analysis
The Regiochemistry Logic
To understand the value of this precursor, one must analyze the benzene ring substitution pattern.
-
Starting Material: 3-(Ethylamino)-4-nitrobenzonitrile.
-
Substitution Pattern: The ethylamino group (position 3) is meta to the nitrile (position 1). The nitro group (position 4) is para to the nitrile.
-
Transformation: Upon reduction and cyclization, the ethylamino nitrogen becomes N1 of the benzimidazole core. The nitro-derived nitrogen becomes N3 .
-
Resulting Topology: Because the nitrile group originates para to the nitrogen that becomes N3, the final product is 1-ethyl-1H-benzo[d]imidazole-6-carbonitrile .
Reaction Mechanism (One-Pot Reductive Cyclization)
The most efficient route utilizes sodium dithionite (Na₂S₂O₄) as a chemoselective reducing agent that operates in the presence of an aldehyde.
-
Nitro Reduction: Na₂S₂O₄ reduces the nitro group (-NO₂) to an amine (-NH₂) under mild conditions, sparing the nitrile.
-
Imine Formation: The newly formed primary amine (or the secondary ethylamine) condenses with the aldehyde to form an imine/aminal intermediate.
-
Ring Closure: Intramolecular nucleophilic attack closes the imidazole ring, followed by oxidation (often spontaneous or driven by the dithionite byproduct) to aromatize the system.
Figure 1: Synthetic pathway and regiochemical flow from precursor to benzimidazole.[1]
Detailed Experimental Protocols
Protocol A: One-Pot Reductive Cyclization (Recommended)
Best for: Rapid synthesis of 2-substituted derivatives using aldehydes.[2] Mechanism: Reductive cyclization mediated by Sodium Dithionite.[2][3]
Reagents & Materials:
-
Precursor: 3-(Ethylamino)-4-nitrobenzonitrile (1.0 equiv)
-
Aldehyde: Aryl or Alkyl aldehyde (1.1–1.2 equiv)
-
Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0–3.5 equiv)
-
Solvent: Ethanol/Water (3:1 v/v) or DMSO (for solubility issues)
-
Catalyst: Piperidine (0.1 equiv) - Optional, accelerates condensation
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(ethylamino)-4-nitrobenzonitrile (5 mmol) and the chosen aldehyde (5.5 mmol) in Ethanol (20 mL).
-
Reductant Addition: Prepare a fresh solution of Na₂S₂O₄ (15-17.5 mmol) in Water (7 mL). Add this dropwise to the ethanol solution over 10 minutes. Note: The reaction is exothermic; monitor temperature.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The yellow nitro spot should disappear, and a fluorescent benzimidazole spot should appear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dilute the aqueous residue with ice-water (50 mL).
-
Adjust pH to ~8–9 using saturated NaHCO₃ solution.
-
-
Isolation:
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
Protocol B: Stepwise Synthesis (Scalable Standard)
Best for: Large-scale production or when reacting with carboxylic acids/orthoesters (e.g., to make the 2-H or 2-Methyl derivative).
Step 1: Reduction to Diamine[4]
-
Setup: Charge a reactor with 3-(ethylamino)-4-nitrobenzonitrile (10 g, 52 mmol) and Iron Powder (325 mesh, 15 g, 5 equiv) in Acetic Acid (100 mL) and Water (10 mL).
-
Reaction: Heat to 60–70°C with vigorous stirring for 2 hours.
-
Checkpoint: The reaction is complete when the starting material is consumed (TLC).
-
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
-
Neutralization: Concentrate the filtrate. Neutralize the residue with 10% NaOH solution carefully to pH 8. Extract with Ethyl Acetate.[5]
-
Product: 3-(Ethylamino)-4-aminobenzonitrile (Diamine). Isolate as a dark solid. Note: Diamines are oxidation-sensitive; use immediately or store under Nitrogen.
Step 2: Cyclization (Phillips Condensation)
-
Reagent: For 2-H derivative (Formic Acid/Triethyl Orthoformate); For 2-Methyl (Acetic Acid); For 2-Aryl (Aryl Acid + PPA).
-
Procedure (using Triethyl Orthoformate for 2-H):
-
Dissolve the diamine (from Step 1) in Triethyl Orthoformate (5 equiv).
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 equiv).
-
Reflux for 3 hours.
-
Cool and pour into water. The product precipitates.
-
Filter and wash with hexanes.
-
Quality Control & Characterization Data
When validating the synthesized 1-ethyl-1H-benzo[d]imidazole-6-carbonitrile , look for these specific spectral signatures:
| Analytical Method | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.3–1.4 (t, 3H) | Methyl of N-Ethyl group. |
| δ 4.3–4.5 (q, 2H) | Methylene of N-Ethyl group (Deshielded by N). | |
| δ 8.0–8.5 (s, 1H) | C2-H Proton (if R=H). Distinctive singlet. | |
| Aromatic Region | 3 distinct protons (ABX or similar pattern). | |
| IR Spectroscopy | ~2220–2230 cm⁻¹ | Sharp, strong Nitrile (-CN) stretch. |
| No 1350/1530 cm⁻¹ | Absence of Nitro symmetric/asymmetric stretches. | |
| HPLC | Single Peak | Confirm absence of regioisomer (N3-ethyl). |
Troubleshooting Guide
-
Problem: Low yield in Protocol A.
-
Problem: Sticky/Tarry Product.
-
Root Cause:[6] Polymerization of aldehyde or oxidation of diamine.
-
Fix: Perform reaction under N₂ atmosphere. Use Protocol B (Stepwise) for cleaner isolation of the intermediate.
-
References
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).[3] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.[2][3][8] Synthesis, 2005(1), 47-56.[3]
- Relevance: Establishes the sodium dithionite one-pot protocol.
-
Venkatesh, T., Bodke, Y. D., & Kenchappa, R. (2016). Synthesis, antimicrobial and antioxidant activity of some new benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 896-904.
- Relevance: Demonstrates standard cyclization conditions and characteriz
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- Relevance: Authoritative text on regiochemistry and numbering of benzimidazoles (Phillips condens
-
Zhang, Y., et al. (2010). Design, synthesis and biological evaluation of novel benzimidazole derivatives as Angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3741-3745.
- Relevance: Contextualizes the application of cyanobenzimidazoles in drug discovery.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 4. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of 3-(Ethylamino)-4-nitrobenzonitrile
Introduction: The Strategic Importance of 3-Amino-4-(ethylamino)benzonitrile
The selective reduction of 3-(Ethylamino)-4-nitrobenzonitrile to its corresponding aniline, 3-Amino-4-(ethylamino)benzonitrile, represents a critical transformation in the synthesis of various high-value molecules, particularly in the pharmaceutical and materials science sectors. The resulting vicinal diamine structure is a key pharmacophore and a versatile building block for the construction of complex heterocyclic systems. The primary challenge in this synthesis lies in achieving high chemoselectivity: the quantitative reduction of the aromatic nitro group while preserving the integrity of the nitrile and the ethylamino functionalities. This guide provides an in-depth analysis of catalytic hydrogenation protocols tailored for this specific transformation, offering researchers a blend of theoretical understanding and practical, field-proven methodologies.
The Principle of Chemoselective Nitro Group Reduction
The catalytic hydrogenation of a nitro group is a well-established transformation, typically proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[1] However, the presence of other reducible functional groups, such as the nitrile in 3-(Ethylamino)-4-nitrobenzonitrile, necessitates a carefully chosen catalytic system to avoid unwanted side reactions. The nitrile group is susceptible to reduction to a primary amine, which can lead to undesired byproducts.
The choice of catalyst and reaction conditions is therefore paramount. Catalysts like Palladium on carbon (Pd/C) are highly active for a wide range of reductions, but their selectivity can sometimes be challenging to control.[2][3] In contrast, Platinum-based catalysts or modified palladium catalysts can offer enhanced chemoselectivity for nitro group reduction in the presence of nitriles.[2][3] Raney Nickel is another effective catalyst for nitro group reduction and is often employed when dehalogenation is a concern, though its selectivity in this specific case needs careful consideration.[2]
Beyond traditional high-pressure hydrogenation, transfer hydrogenation offers a milder and often more selective alternative. This technique utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst like Pd/C, to generate hydrogen in situ.[4] This method often proceeds under atmospheric pressure and at moderate temperatures, enhancing its safety profile and functional group tolerance.[4] For substrates where catalytic hydrogenation may be problematic, classical chemical reduction methods, such as the use of tin(II) chloride (SnCl₂), provide a robust and highly chemoselective alternative that leaves the nitrile group untouched.[2][3]
Comparative Overview of Reduction Protocols
The following table summarizes the key parameters and considerations for the recommended protocols for the reduction of 3-(Ethylamino)-4-nitrobenzonitrile.
| Protocol | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Pressure | Key Advantages | Potential Challenges |
| Protocol 1: High-Pressure Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol | Room Temperature (25°C) | 1-4 atm (balloon) or ~50 psi | High reaction rates, well-established methodology. | Requires specialized high-pressure equipment, potential for over-reduction of the nitrile, pyrophoric catalyst handling. |
| Protocol 2: Catalytic Transfer Hydrogenation | 10% Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Methanol or Ethanol | Reflux | Atmospheric | Milder conditions, enhanced safety (no H₂ gas cylinder), often highly chemoselective. | Slower reaction times compared to high-pressure methods, requires stoichiometric hydrogen donor. |
| Protocol 3: Tin(II) Chloride Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Protonolysis of Sn(II) | Ethanol or Ethyl Acetate | Reflux (70-80°C) | Atmospheric | Excellent chemoselectivity for the nitro group, tolerant of many functional groups including nitriles. | Stoichiometric amounts of tin salts are required, leading to significant waste generation and potentially challenging workup. |
Experimental Protocols
Safety First: Essential Precautions for Catalytic Hydrogenation
Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalysts: Palladium on carbon and Raney Nickel can be pyrophoric, especially after use when they are finely divided and saturated with hydrogen. Never allow the dry catalyst to come into contact with air. Always handle the catalyst as a wet slurry.
-
Pressure Equipment: When using high-pressure hydrogenation, ensure the reactor is properly rated and maintained. Regular pressure testing of the equipment is mandatory.
-
Solvent Choice: Use solvents with appropriate boiling points and ensure they are compatible with the reaction conditions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Protocol 1: High-Pressure Catalytic Hydrogenation with Palladium on Carbon
This protocol is adapted from established procedures for the reduction of structurally similar aminonitrobenzoates.[5]
Materials:
-
3-(Ethylamino)-4-nitrobenzonitrile
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol or Ethanol (ACS grade or higher)
-
Nitrogen gas (for inerting)
-
Hydrogen gas (high purity)
-
Celite® (for filtration)
-
A suitable high-pressure hydrogenation vessel (e.g., a Parr shaker or a multi-well pressure reactor)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any contaminants.
-
Catalyst Charging: In a fume hood, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the reaction vessel. It is crucial to handle the catalyst in its wet form to prevent ignition.
-
Solvent and Substrate Addition: Add the solvent (e.g., Methanol, ~0.1-0.2 M concentration of the substrate) to the vessel, followed by the 3-(Ethylamino)-4-nitrobenzonitrile.
-
Inerting the System: Seal the reaction vessel and purge the system with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: After purging with nitrogen, evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50 psi or by inflating a hydrogen-filled balloon for atmospheric pressure reactions).[5]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25°C). The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as TLC, LC-MS, or GC-MS after safely taking an aliquot.
-
Reaction Work-up: Once the reaction is complete (typically 3-18 hours depending on scale and pressure), vent the hydrogen gas and purge the vessel with nitrogen three times.[5]
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite® pad and the catalyst should be kept wet with the solvent throughout the filtration process to prevent ignition.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-4-(ethylamino)benzonitrile, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol offers a safer alternative to high-pressure hydrogenation and is based on general methods for transfer hydrogenation of nitroarenes.[4]
Materials:
-
3-(Ethylamino)-4-nitrobenzonitrile
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ammonium Formate (HCOONH₄)
-
Methanol or Ethanol (ACS grade or higher)
-
Nitrogen gas (for inerting)
-
Celite® (for filtration)
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Ethylamino)-4-nitrobenzonitrile and the solvent (Methanol or Ethanol).
-
Reagent Addition: Add ammonium formate (typically 3-5 equivalents relative to the substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the Celite® pad remains wet.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Protocol 3: Chemoselective Reduction with Tin(II) Chloride
This classical method is highly reliable for the selective reduction of nitro groups in the presence of nitriles.[2][3]
Materials:
-
3-(Ethylamino)-4-nitrobenzonitrile
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate (ACS grade or higher)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(Ethylamino)-4-nitrobenzonitrile in ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) Chloride Dihydrate (typically 3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.
-
Neutralization and Extraction: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is slightly basic (pH 7-8). This will precipitate tin salts. Extract the product with ethyl acetate (3x).
-
Product Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visualization of Workflow and Chemical Transformation
General Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for a catalytic hydrogenation experiment.
Chemical Transformation and Chemoselectivity
Caption: Desired selective reduction versus potential side reaction.
References
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 19, 2026, from [Link]
-
Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved February 19, 2026, from [Link]
-
Journal of Synthetic Chemistry. (n.d.). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 19, 2026, from [Link]
-
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved February 19, 2026, from [Link]
-
MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved February 19, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of 3-(Ethylamino)-4-nitrobenzonitrile
Introduction
Welcome to the technical support guide for 3-(Ethylamino)-4-nitrobenzonitrile. This molecule is a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. However, its unique structure presents a common yet significant hurdle: low solubility in many standard reaction media. This guide is designed to provide researchers, scientists, and drug development professionals with a systematic approach to understanding and overcoming these solubility challenges, ensuring more efficient, reproducible, and successful reactions.
Understanding the 'Why': Physicochemical Properties of 3-(Ethylamino)-4-nitrobenzonitrile
The solubility behavior of 3-(Ethylamino)-4-nitrobenzonitrile is dictated by its molecular structure. It is a crystalline solid, and its melting point suggests significant crystal lattice energy that must be overcome for dissolution to occur. The molecule possesses several key features that contribute to its complex solubility profile:
-
Aromatic Benzene Ring: A large, nonpolar core that favors interactions with nonpolar or moderately polar solvents.
-
Nitro (-NO₂) and Cyano (-CN) Groups: These are strong electron-withdrawing and polar groups, capable of dipole-dipole interactions.
-
Ethylamino (-NHCH₂CH₃) Group: This group introduces both polarity and the capacity for hydrogen bonding (as a donor and acceptor).
The combination of these features results in a molecule with a complex polarity that does not fit neatly into "polar" or "nonpolar" categories, making solvent selection non-trivial. The key to successful solubilization is to find a solvent system that can effectively interact with all these disparate functional groups.
Frequently Asked Questions (FAQs)
Here we address specific issues you may encounter during your experiments.
Q1: My 3-(Ethylamino)-4-nitrobenzonitrile is not dissolving in the chosen solvent. What are my initial troubleshooting steps?
A1: When facing poor solubility, a systematic, multi-pronged approach is most effective. Start with the simplest techniques before escalating.[1]
-
Re-evaluate Your Solvent Choice: The fundamental principle of "like dissolves like" is your starting point.[1] Given the molecule's mixed polarity, moderately polar aprotic solvents are often a good initial choice. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Ethyl Acetate may be effective.[2][3] Avoid purely nonpolar solvents (e.g., hexane, toluene) and highly polar protic solvents (e.g., water) in which solubility is likely to be poor.
-
Increase Temperature: For most neutral organic compounds, solubility increases with temperature.[1] Gently warming the mixture while stirring can significantly improve both the rate and extent of dissolution. However, you must first verify the thermal stability of your compound and other reagents to avoid degradation.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can enhance the rate of dissolution.[1] If your material is crystalline, gently grinding it to a fine powder using a mortar and pestle can be beneficial.[4]
-
Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process through cavitation.[1] This is a form of mechanical agitation that can be more effective than stirring alone.
Q2: I'm observing a very slow or incomplete reaction. Could this be a solubility issue even if the material appears to be dissolved?
A2: Absolutely. This is a critical point. Visual dissolution can be misleading; the material might be only sparingly soluble, resulting in a very low concentration of the reactant in the solution phase.[1][4] Reaction rates are concentration-dependent, so a low concentration will lead to slow kinetics.
-
Problem: If the reaction is heterogeneous (i.e., solid reactant suspended in the liquid phase), the reaction can only occur at the surface of the solid particles. This is often the rate-limiting step.
-
Solution: You need to increase the concentration of the dissolved reactant. If simply adding more solvent is not practical (due to dilution effects on other reagents), you must enhance the compound's intrinsic solubility using the techniques described in this guide, such as heating or employing a co-solvent system.[1]
Q3: Is heating the reaction mixture a good strategy to improve solubility? What are the risks?
A3: Heating is a very common and effective method. However, it must be approached with caution.
-
Benefits: As per the van't Hoff equation, the solubility of most solids increases with temperature. This can turn an unworkably low concentration into a viable one.
-
Risks:
-
Degradation: Your starting material, reagents, or even the desired product may not be stable at elevated temperatures, leading to the formation of impurities and low yields.[5]
-
Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, reducing the selectivity of your primary reaction.[6]
-
Solvent Loss: Ensure your reaction vessel is properly equipped with a condenser to prevent the solvent from boiling off, which would alter concentrations and could cause the compound to precipitate out.
-
Best Practice: Before running the full-scale reaction at a higher temperature, run a small-scale stability test. Dissolve your compound in the chosen solvent, heat it to the target temperature for the planned reaction duration, and then analyze the sample (e.g., by TLC or LC-MS) to check for any degradation.
Q4: When should I consider using a co-solvent system? How do I choose one?
A4: A co-solvent system is an excellent strategy when a single solvent cannot effectively solubilize your compound.[1] This is often the case for molecules like 3-(Ethylamino)-4-nitrobenzonitrile with mixed polarity.
-
When to Use: Consider a co-solvent when you have identified a solvent that partially dissolves your compound, but you cannot achieve the desired concentration, even with heating.
-
How to Choose: The goal is to create a solvent mixture with a polarity profile that is "just right."
-
Start with a solvent in which the compound shows some solubility (e.g., ethyl acetate).
-
Add a second, miscible solvent (the co-solvent) dropwise. This co-solvent should be more polar (e.g., DMF, NMP) or less polar (e.g., THF, Dioxane) to "tune" the overall polarity of the medium. For example, a mixture of ethyl acetate and a small amount of DMF can be very effective.[2]
-
Observe the solubility as you adjust the ratio. Often, there is a "sweet spot" ratio that provides maximum solubility. A detailed protocol for developing a co-solvent system is provided below.
-
Q5: My compound dissolves initially with heating but then crashes out of the solution as the reaction proceeds. What's happening?
A5: This is a classic sign of a supersaturated solution or a change in the composition of the reaction medium.
-
Cause 1: Supersaturation. You may have created a supersaturated solution by heating, which is thermodynamically unstable.[1] As the reaction cools slightly or as a new solid surface is introduced (e.g., a precipitate from the reaction itself), your starting material will rapidly crystallize out.
-
Solution: Maintain a consistent and slightly elevated temperature throughout the reaction. Ensure the reaction temperature does not drop.[1]
-
-
Cause 2: Change in Solvent Polarity. The reaction itself might be changing the polarity of the medium. For instance, if the reaction consumes a polar reagent or generates a nonpolar product, the overall solvent environment can shift, reducing its ability to keep your starting material dissolved.
-
Solution: This is a more complex problem. Using a more robust solvent system (e.g., a higher-boiling polar aprotic solvent like DMF or DMAc) that is less sensitive to small changes in composition may be necessary.
-
Systematic Troubleshooting Workflow
For a logical approach to solving solubility issues, follow the workflow below. This process is designed to move from the simplest, most common solutions to more advanced techniques methodically.
Caption: A workflow for troubleshooting low compound solubility.
Data Presentation: Guiding Your Solvent Choice
Table 1: Mole Fraction Solubility (x10³) of 3-Nitrobenzonitrile in Various Solvents at 298.15 K (25 °C)
| Solvent | Solvent Type | Mole Fraction Solubility (x10³) | Expected Performance for 3-(Ethylamino)-4-nitrobenzonitrile |
| Acetone | Polar Aprotic | 175.4 | High - Excellent starting point |
| Acetonitrile | Polar Aprotic | 148.9 | High - Good alternative to Acetone |
| Ethyl Acetate | Polar Aprotic | 136.2 | High - Good for reactions and workups |
| Toluene | Nonpolar Aromatic | 59.8 | Moderate - May require heating |
| Methanol | Polar Protic | 45.1 | Moderate - Potential for H-bonding |
| Ethanol | Polar Protic | 35.8 | Moderate - Lower than Methanol |
| Isopropanol | Polar Protic | 22.3 | Low to Moderate |
| Cyclohexane | Nonpolar Aliphatic | 1.8 | Very Low - Unlikely to be effective |
Data adapted from the study of 3-Nitrobenzonitrile solubility.[3]
Experimental Protocols
Protocol 1: Rapid Solvent Screening for Solubility Estimation
Objective: To quickly and efficiently determine the best single solvent for your compound using small amounts of material.
Methodology:
-
Preparation: Arrange a series of small, labeled vials (e.g., 1 mL glass vials).
-
Dispensing Solid: Add a small, consistent amount of 3-(Ethylamino)-4-nitrobenzonitrile to each vial (e.g., ~5 mg). The exact weight is less important than the consistency between vials.
-
Solvent Addition: Add a measured volume of a test solvent to the first vial (e.g., 0.1 mL).
-
Agitation: Agitate the vial vigorously for 1-2 minutes at room temperature (e.g., using a vortex mixer).
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, add another 0.1 mL of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 1.0 mL.
-
Ranking: Record the approximate volume of solvent required to fully dissolve the solid. The solvent that dissolves the material in the smallest volume is the best candidate.
-
Repeat: Repeat steps 3-7 for each solvent you wish to test (refer to Table 1 for candidates).
Protocol 2: Developing a Co-Solvent System
Objective: To find an optimal ratio of two miscible solvents that maximizes the solubility of your compound.
Methodology:
-
Primary Solvent Selection: From Protocol 1, select the best single solvent that still does not provide the desired solubility (this will be your "primary" solvent).
-
Co-Solvent Selection: Choose a miscible co-solvent. If your primary solvent is moderately polar (e.g., Ethyl Acetate), select a highly polar aprotic co-solvent (e.g., DMF or NMP).
-
Setup: Place a known amount of your compound (e.g., 100 mg) in a vial with a stir bar.
-
Primary Solvent Addition: Add the primary solvent in a volume that is known to be insufficient for full dissolution (e.g., 1.0 mL). Begin stirring.
-
Titration with Co-Solvent: Slowly add the co-solvent dropwise (e.g., using a pipette or syringe) to the stirring suspension.
-
Observation: Continue adding the co-solvent until the solid completely dissolves. Record the volume of co-solvent added.
-
Optimization: The resulting ratio of primary solvent to co-solvent is a good starting point for your reaction's solvent system. You may wish to slightly increase the proportion of the co-solvent to ensure the compound remains in solution throughout the reaction.
References
-
Jingwen, C., & Maravanji, B. (2019). How can we conduct reactions for insoluble materials? ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
-
Reddit User Community. (2022). How to tackle compound solubility issue. Reddit. [Link]
-
ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). ResearchGate. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
Sources
Minimizing side reactions during the ethylation of 3-amino-4-nitrobenzonitrile
Topic: Minimizing side reactions during the
Executive Summary: The "Deactivated Aniline" Challenge
You are attempting to alkylate an amine that is electronically deactivated by two powerful electron-withdrawing groups (EWGs): a nitro group (ortho) and a cyano group (meta) .
The Central Paradox:
-
Low Nucleophilicity: The starting material is sluggish.[1] The lone pair on the nitrogen is delocalized into the ring and involved in a strong intramolecular hydrogen bond with the adjacent nitro group. This requires forcing conditions (heat, polar solvents) to initiate reaction.[1]
-
The "Runaway" Reaction: Once the first ethyl group is added, the resulting secondary amine is often more nucleophilic than the primary amine (due to the inductive
effect of the ethyl group), leading to rapid over-alkylation to the -diethyl side product.
This guide prioritizes Reductive Amination as the "Gold Standard" for selectivity, while providing a troubleshooting framework for Direct Alkylation if reagent availability dictates that route.
Module 1: The Preferred Route – Reductive Amination
Recommendation: If you are experiencing bis-ethylation (>10%), switch to this method immediately.[1] It relies on the formation of a hemiaminal/imine intermediate which is then selectively reduced.[1][2][3]
Mechanism:
-
Condensation of aniline with Acetaldehyde .[1]
-
Selective reduction of the resulting imine/iminium species using a hydride source that will not reduce the nitro or nitrile groups.[1]
Standard Operating Procedure (SOP-RA-01)
-
Reagents: Acetaldehyde (1.2 - 2.0 eq), Sodium Triacetoxyborohydride (
) or Sodium Cyanoborohydride ( ), Acetic Acid (catalytic), DCE or THF. -
Critical Control: Do NOT use catalytic hydrogenation (
) or strong hydrides ( ), as these will reduce the nitro group to an amine or the nitrile to a primary amine.
Step-by-Step Protocol:
-
Imine Formation: Dissolve 3-amino-4-nitrobenzonitrile (1.0 eq) in dry 1,2-Dichloroethane (DCE). Add Acetaldehyde (1.5 eq) and Acetic Acid (2.0 eq).[1] Stir at Room Temperature (RT) for 1–2 hours.
-
Note: If conversion is low, add Titanium(IV) isopropoxide (
, 1.5 eq) to force imine formation (See FAQ).
-
-
Reduction: Cool to 0°C. Add
(2.0 eq) portion-wise. -
Quench: Stir overnight at RT. Quench with saturated aqueous
.[1][4] -
Workup: Extract with DCM. The mono-ethyl product is usually distinct by TLC.[1]
Troubleshooting Guide: Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Aniline is too deactivated to form the imine.[1] | Add Lewis Acid: Add 1.5 eq of |
| Nitro Group Reduced | Wrong reducing agent used. | Switch Reagent: Ensure you are using |
| Gummy/Polymerized Mix | Acetaldehyde polymerization.[1] | Slow Addition: Add acetaldehyde as a solution in DCE over 30 mins. Ensure reagents are fresh. |
Module 2: The Alternative Route – Direct Alkylation
Context: Use this only if you lack aldehyde reagents or require a metal-free route. This method fights a constant battle against over-alkylation.[1]
Standard Operating Procedure (SOP-DA-01)
-
Reagents: Ethyl Iodide (EtI), Cesium Carbonate (
) or Potassium Carbonate ( ), DMF.[1] -
Key Strategy: The "Starvation" Principle.[1] Keep the concentration of the alkylating agent low relative to the amine.
Step-by-Step Protocol:
-
Solvation: Dissolve 3-amino-4-nitrobenzonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Activation: Add
(1.1 eq).[1] Stir for 30 mins at RT.[1]-
Why Cesium? The "Cesium Effect" improves solubility and promotes mono-alkylation better than sodium bases in polar aprotic solvents.[1]
-
-
Controlled Addition: Add Ethyl Iodide (1.05 eq) dropwise over 1 hour.
-
Critical: Do not dump the alkyl halide in all at once.[1]
-
-
Thermal Control: Heat to 60°C. Monitor by HPLC/TLC every 30 mins. Stop reaction at ~85-90% conversion to avoid bis-alkylation.
Troubleshooting Guide: Direct Alkylation
| Symptom | Probable Cause | Corrective Action |
| High Bis-ethylation (>15%) | Excess EtI or high local concentration.[1] | Stoichiometry Check: Reduce EtI to 0.95 eq. Accept lower yield for higher purity. Recover unreacted SM via column chromatography.[1] |
| Hydrolysis (Amide formation) | Wet DMF or strong hydroxide base.[1] | Dry Solvents: Use anhydrous DMF.[1] Switch from |
| Reaction Stalls at 50% | Product inhibition or salt formation.[1] | Resupply: Add another 0.1 eq of EtI and Base. Raise temp by 10°C, but monitor strictly for bis-impurity. |
Module 3: Visualizing the Pathways
The following diagram illustrates the kinetic competition and the advantage of the reductive pathway.
Figure 1: Reaction pathway comparison. Note the "FAST" step in Path A leading to impurity, whereas Path B is naturally self-limiting.
FAQ: Impurity Profiling & Analysis
Q: I see a new spot on TLC just below my product. What is it?
A: If you are using Direct Alkylation, this is likely the
Q: Can I use Sodium Hydride (NaH) to speed up the direct alkylation?
A: Avoid NaH. NaH will fully deprotonate the aniline (
Q: How do I remove the unreacted starting material? A: The starting material (primary amine) and the product (secondary amine) have different hydrogen-bonding capabilities.
-
Chromatography: A gradient of Hexane:Ethyl Acetate (starting 90:10 to 70:30) usually separates them.[1]
-
Chemical Separation: You can derivatize the remaining primary amine with acetic anhydride (forming the acetamide) which will have a vastly different polarity, making separation from your secondary amine target easier.
References & Grounding
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Establishes
as the standard for preventing over-alkylation). -
Cesium Effect: Flessner, T., et al. "Cesium Carbonate Mediated N-Alkylation of Indoles and Anilines."[1] Synlett, 2005.[1] (Demonstrates efficacy of
in controlling alkylation of weak nitrogen nucleophiles). -
Lewis Acid Activation: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552-2554.[1]
-
Deactivated Anilines: Organic Process Research & Development (OPRD) case studies on "Nitroaniline alkylation" consistently highlight the risk of bis-alkylation and the preference for reductive routes in scale-up.[1]
Disclaimer: These protocols involve hazardous chemicals (alkyl halides, borohydrides, nitro-aromatics). All experiments must be conducted in a fume hood with appropriate PPE.[1][6] Consult your local EHS guidelines before proceeding.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Selecting the best solvent for recrystallization of 3-(Ethylamino)-4-nitrobenzonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal solvent for the recrystallization of 3-(Ethylamino)-4-nitrobenzonitrile. It addresses common challenges and provides a logical, evidence-based workflow to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for the recrystallization of 3-(Ethylamino)-4-nitrobenzonitrile?
A1: The perfect solvent for recrystallizing any compound, including 3-(Ethylamino)-4-nitrobenzonitrile, hinges on a specific set of solubility properties.[1][2] The core principle is that the solvent should exhibit a high-temperature coefficient for the solute.[3] This means the compound should be highly soluble in the hot solvent but have low solubility in the same solvent when it is cold.[1][2][4] This differential solubility is the driving force for crystal formation upon cooling.
Beyond this primary requirement, several other factors are crucial for a successful and practical recrystallization:
-
Inertness: The solvent must not chemically react with 3-(Ethylamino)-4-nitrobenzonitrile.[3][4] Recrystallization is a physical purification process; no chemical bonds should be made or broken.[3]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[3][4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[3][4]
-
Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of 3-(Ethylamino)-4-nitrobenzonitrile to prevent the compound from "oiling out" instead of crystallizing.[4]
-
Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive for practical laboratory use.[3]
Q2: What is the expected structure and polarity of 3-(Ethylamino)-4-nitrobenzonitrile, and how does this guide solvent selection?
A2: Understanding the molecular structure of 3-(Ethylamino)-4-nitrobenzonitrile is fundamental to predicting its solubility. The molecule possesses several key functional groups that dictate its polarity:
-
Nitrile Group (-C≡N): This is a strongly polar group due to the carbon-nitrogen triple bond.
-
Nitro Group (-NO₂): The nitro group is also highly polar.
-
Ethylamino Group (-NHCH₂CH₃): The secondary amine contributes to the molecule's polarity and provides a site for hydrogen bonding.
-
Benzene Ring: The aromatic ring is nonpolar.
The presence of multiple polar functional groups suggests that 3-(Ethylamino)-4-nitrobenzonitrile is a polar molecule. The general principle of "like dissolves like" is a valuable starting point for solvent selection.[4] Therefore, we should begin our search with polar solvents. While highly polar compounds are unlikely to dissolve in hot, nonpolar solvents, they might be too soluble in very polar solvents even at room temperature.[4] This indicates that a solvent of intermediate polarity might be the most suitable choice.
Q3: Which solvents are good starting candidates for the recrystallization of 3-(Ethylamino)-4-nitrobenzonitrile?
A3: Based on the polar nature of 3-(Ethylamino)-4-nitrobenzonitrile, the following solvents, covering a range of polarities, are excellent initial candidates for screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Water | 100 | High | The high polarity may lead to low solubility at room temperature, but the ability to heat to 100°C could provide the necessary solubility for recrystallization.[5] |
| Ethanol | 78 | High | A very common and effective solvent for recrystallization due to its ability to dissolve many organic compounds when hot.[5] |
| Methanol | 65 | High | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | 82 | Medium-High | Offers a slightly different polarity profile compared to ethanol and methanol. |
| Ethyl Acetate | 77 | Medium | A solvent of intermediate polarity that can be effective when a compound is too soluble in alcohols. |
| Acetone | 56 | Medium | Another common solvent with intermediate polarity and a low boiling point. |
| Toluene | 111 | Low | While less likely to be a primary solvent due to its low polarity, it could be useful in a mixed-solvent system. |
Note: The melting point of the related compound 3-nitrobenzonitrile is 114-117°C.[6][7] It is crucial to ensure the selected solvent's boiling point is below the melting point of 3-(Ethylamino)-4-nitrobenzonitrile to prevent oiling out.
Troubleshooting Guide
Issue: The compound will not dissolve in the hot solvent.
-
Cause: The solvent may not be polar enough, or you may not have added a sufficient amount of solvent.
-
Solution:
-
Ensure you are adding the solvent in small portions to the heated crude solid.
-
If the solid remains undissolved after adding a significant volume of the initial solvent, consider a more polar solvent from the candidate list.
-
Alternatively, this may be an ideal scenario for a two-solvent recrystallization. The current solvent could be the "insoluble" solvent (Solvent 2).
-
Issue: The compound dissolves in the solvent at room temperature.
-
Cause: The solvent is too effective at solvating the compound, meaning the compound will not precipitate upon cooling.
-
Solution:
-
Select a less polar solvent from the candidate list.
-
This solvent may be a good candidate for the "soluble" solvent (Solvent 1) in a two-solvent recrystallization.
-
Issue: No crystals form upon cooling.
-
Cause 1: Too much solvent was used. This is a very common issue where the solution is not saturated enough for crystals to form.[8][9]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[9] Then, allow it to cool again.
-
-
Cause 2: The solution is supersaturated. The solution contains more dissolved compound than it should at that temperature, but crystal nucleation has not initiated.[8]
-
Solutions:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[8][10][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystal: Add a tiny crystal of the pure 3-(Ethylamino)-4-nitrobenzonitrile to the solution.[8][9][11] This provides a template for further crystal growth.
-
Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[10][12]
-
-
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of the solution at a temperature above its melting point, or the solution is significantly impure.[8][12]
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that has been turned off or by insulating the flask.[8]
-
If oiling out persists, purification by another method, such as column chromatography, may be necessary before recrystallization.[8]
-
Issue: The recrystallization results in a poor yield.
-
Cause: This can be due to several factors, including using too much solvent (losing product to the mother liquor), premature crystallization during hot filtration, or incomplete crystallization.[9]
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[10]
-
To check if a significant amount of product remains in the mother liquor, take a small sample of the filtrate and evaporate the solvent. A large amount of residue indicates that more product could be recovered.
-
Ensure the solution is cooled sufficiently to maximize crystal formation.
-
Experimental Protocol: Small-Scale Solvent Screening
This protocol outlines a systematic approach to experimentally determine the best single or mixed solvent system for the recrystallization of 3-(Ethylamino)-4-nitrobenzonitrile.
Materials:
-
Crude 3-(Ethylamino)-4-nitrobenzonitrile
-
A selection of candidate solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene)
-
Small test tubes
-
Hot plate or water bath
-
Pasteur pipettes
-
Glass stirring rods
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Room Temperature Solubility Test: To each test tube, add a different candidate solvent dropwise (around 0.5 mL) and stir or vortex. Observe if the solid dissolves at room temperature.
-
Observation: If the solid dissolves completely, that solvent is unsuitable for a single-solvent recrystallization but may be a candidate for a two-solvent system.[10]
-
-
Hot Solubility Test: For the solvents in which the solid was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.[1] Add more of the respective solvent dropwise until the solid just dissolves.
-
Observation: Note the approximate amount of solvent required. An ideal solvent will dissolve the compound in a reasonable volume when hot.
-
-
Cooling and Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, place the test tubes in an ice bath.
-
Observation: The best solvent will yield a good quantity of well-formed crystals upon cooling. Note the quality and quantity of the crystals.
-
-
Two-Solvent System Test (if necessary): If no single solvent is ideal, a mixed-solvent system can be tested.
-
Dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble (Solvent 1).
-
While keeping the solution hot, add a second solvent in which the compound is insoluble (Solvent 2) dropwise until the solution becomes cloudy (turbid).[10]
-
Add a few drops of hot Solvent 1 until the solution becomes clear again.[10]
-
Allow the solution to cool slowly and observe crystallization.
-
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting the appropriate recrystallization solvent.
Caption: Decision workflow for selecting a recrystallization solvent.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Reddit. (2018, November 20). An ideal recrystallization solvent. r/chemhelp. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-(ethylamino)-3-nitrobenzamide Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-4-nitrobenzonitrile. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 4-ethynyl-3-nitrobenzonitrile. Retrieved from [Link]
-
LookChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-4-(ethylamino)benzonitrile (C9H11N3). Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. echemi.com [echemi.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 3-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. shivshaktipharmachem.com [shivshaktipharmachem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Home Page [chem.ualberta.ca]
- 11. amherst.edu [amherst.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Controlling temperature to prevent degradation of 3-(Ethylamino)-4-nitrobenzonitrile
Technical Support Center: Thermal Management of 3-(Ethylamino)-4-nitrobenzonitrile
Case ID: T-47726-TEMP Status: Active Priority: High (Stability & Safety) Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 3-(Ethylamino)-4-nitrobenzonitrile , a push-pull aromatic system characterized by a strong electron-withdrawing nitro group ortho to an electron-donating ethylamino group. This structural arrangement creates specific thermal vulnerabilities:
-
Thermal Instability: The nitro group renders the molecule susceptible to exothermic decomposition at elevated temperatures.
-
Hydrolytic Susceptibility: The nitrile moiety (-CN) is prone to hydrolysis (to amide/acid) in the presence of moisture and heat.
-
Oxidative Risk: The secondary amine and ethyl chain are sensitive to oxidative degradation.
This guide provides the protocols necessary to maintain compound integrity through precise temperature control.
Module 1: Critical Thermal Limits
Before processing, you must establish the "Safe Operating Envelope" for your specific batch.
| Parameter | Approximate Range | Critical Action |
| Melting Point | 140–150°C (Typical for class) | Monitor: Impurities significantly lower this value. |
| Decomposition Onset ( | >180°C (Est.) | DANGER: Exothermic runaway risk. Never exceed |
| Safe Storage Temp | 2–8°C | Prevent: Slow hydrolysis and oxidative discoloration. |
| Reaction Limit | < 100°C | Control: Higher temps accelerate nitrile hydrolysis exponentially. |
Technical Note: Ortho-nitroanilines often exhibit autocatalytic decomposition kinetics. The presence of impurities (trace acids or metals) can lower the
by 20–30°C.
Module 2: Degradation Pathways & Mechanisms
Understanding how the molecule breaks down is the key to preventing it.
Figure 1: Primary degradation pathways. Note that hydrolysis is a multi-step process driven by moisture and moderate heat, while thermal decomposition is a radical-mediated runaway reaction.
Module 3: Troubleshooting Guide (Q&A)
Q1: My product color has shifted from bright yellow to a dark orange/brown sludge. Is this thermal degradation?
Diagnosis: Likely Oxidative Degradation or Thermal Stress .
-
The Science: 3-(Ethylamino)-4-nitrobenzonitrile is a "push-pull" chromophore. Its color is derived from the conjugation between the amine donor and nitro acceptor.
-
Mechanism: High temperatures (>60°C) in the presence of air can oxidize the ethyl group or lead to condensation products (azo-linkages), which are darker (bathochromic shift).
-
Corrective Action:
-
Check your drying oven temperature. It should not exceed 50°C under vacuum.
-
Recrystallize using ethanol/water to remove the dark surface oxidation layer.
-
Q2: HPLC analysis shows a new peak eluting earlier than the main peak after heating. What is it?
Diagnosis: Nitrile Hydrolysis .
-
The Science: The nitrile group (-CN) is moderately stable but will convert to the amide (-CONH2) if heated in water or acidic/basic solvents. Amides are more polar than nitriles, causing them to elute earlier on reverse-phase HPLC columns.
-
Root Cause: You likely refluxed the compound in a "wet" solvent or an unbuffered aqueous mixture for too long.
-
Protocol:
-
Limit: Keep reaction times < 4 hours if refluxing in aqueous media.
-
Fix: Ensure solvents for recrystallization are anhydrous if high heat is required.
-
Q3: How do I determine the absolute maximum temperature for my reactor?
Diagnosis: You need DSC (Differential Scanning Calorimetry) data.
-
The Science: You cannot guess the decomposition point of nitro compounds. The "Onset Temperature" is where the exotherm begins.
-
Protocol:
-
Run a DSC scan from 30°C to 300°C at 5°C/min in a sealed gold crucible.
-
Identify the onset of the exothermic peak (upward curve).
-
Rule of Thumb:
. -
Example: If DSC shows onset at 210°C, never heat the reactor jacket above 160°C.
-
Module 4: Process Control Workflow
To maintain purity during synthesis or scale-up, implement this control loop.
Figure 2: Feedback control loop required to prevent thermal runaway during exothermic synthesis steps.
Module 5: Standard Operating Procedures (SOPs)
SOP-01: Storage
-
Condition: Store in amber glass (UV protection) under inert gas (Argon/Nitrogen) if possible.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Verification: Re-test purity via HPLC every 6 months.
SOP-02: Drying
-
Method: Vacuum oven drying is mandatory.
-
Limit: Maximum 45°C at < 10 mbar pressure.
-
Reasoning: Vacuum lowers the boiling point of residual solvents, allowing removal without thermally stressing the nitro group.
References
-
ChemicalBook. (n.d.). 3-Nitrobenzonitrile Synthesis and Properties. (Provides baseline data for nitrobenzonitrile stability and synthesis conditions). Link
-
Organic Syntheses. (1953). p-Nitrobenzonitrile.[1] Org.[2][3][4] Synth. 33,[1] 53. (Foundational protocol establishing thermal limits for nitrile synthesis). Link
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-5-nitrobenzonitrile.[5] (Analogous compound safety data regarding storage and handling). Link
-
ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.[6] (Kinetic data on nitro group decomposition energies). Link
Sources
Removing unreacted precursors from 3-(Ethylamino)-4-nitrobenzonitrile samples
Ticket ID: #PUR-3E4N-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group Topic: Removal of Unreacted Precursors & Impurities
Executive Summary & Reaction Context
Welcome to the technical support hub. You are likely synthesizing 3-(ethylamino)-4-nitrobenzonitrile via a Nucleophilic Aromatic Substitution (
The Reaction: Typically, this involves reacting 3-fluoro-4-nitrobenzonitrile (or the chloro-analog) with excess ethylamine .
The Problem: Crude reaction mixtures often contain:
-
Excess Ethylamine: Used to drive the reaction to completion.
-
Unreacted Halogenated Precursor: Due to incomplete conversion.
-
Protonated Salts: Ethylammonium fluoride/chloride.
This guide provides a modular troubleshooting approach to isolating your target molecule with high purity.
Module A: Removing Excess Ethylamine (The "pKa Switch")
Issue: The crude mixture smells of amine and contains basic impurities. Solution: Acid-Base Extraction.
The Science (Why this works)
Separation relies on the massive difference in basicity (pKa of the conjugate acid) between the aliphatic amine and the nitroaniline product.
-
Ethylamine: Strong base (
). It protonates easily in dilute acid. -
Target Product: The nitro group (
) and nitrile group ( ) are strong electron-withdrawing groups (EWGs). They delocalize the nitrogen lone pair, making the aniline nitrogen extremely weakly basic ( ).
Implication: Washing with dilute HCl will protonate the ethylamine (moving it to the aqueous layer) but will not protonate your target product (keeping it in the organic layer).
Protocol: The Acidic Wash
-
Dissolution: Dissolve the crude reaction residue in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane ).
-
First Wash (Water): Wash with deionized water to remove bulk inorganic salts (Ethylammonium halides).
-
The "Switch" (Acid Wash): Wash the organic layer with 0.5 M - 1.0 M HCl (2x).
-
Result: Ethylamine becomes Ethylammonium chloride (
) and migrates to the water phase. -
Target: Remains neutral and stays in the organic phase.
-
-
Neutralization: Wash organic layer with Saturated
(to remove trace acid) followed by Brine. -
Drying: Dry over anhydrous
, filter, and concentrate.
Visualization: The Extraction Logic
Figure 1: Selective protonation workflow. The weak basicity of the nitroaniline target prevents it from being lost to the acidic aqueous layer.
Module B: Removing Unreacted Precursor (The Polarity Gap)
Issue: TLC or HPLC shows a spot corresponding to the starting material (3-fluoro-4-nitrobenzonitrile). Solution: Recrystallization or Flash Chromatography.
The Science (Solubility & Polarity)
-
Precursor (Starting Material): Less polar. It lacks the hydrogen bond donor (N-H) present in the product.
-
Target Product: More polar due to the ethylamino group (-NH-Et).
-
Solubility: The target product often exhibits a steep solubility curve in alcohols (soluble hot, insoluble cold), whereas the fluorinated precursor may remain soluble in the supernatant or require a different solvent system.
Method 1: Recrystallization (Preferred for Scale >1g)
This is the most scalable method.
-
Solvent Selection: Start with Ethanol (95%) or an Ethanol/Water mixture.
-
Alternative: If too soluble in EtOH, try Toluene/Heptane .
-
-
Dissolution: Heat solvent to boiling. Add just enough solvent to dissolve the crude solid.[1]
-
Hot Filtration: If insoluble black specks (tars) remain, filter while hot.
-
Cooling: Allow to cool slowly to room temperature, then 0°C.
-
Wash: Filter crystals and wash with cold solvent.[1]
Method 2: Flash Chromatography (Preferred for Scale <500mg)
If recrystallization fails to separate the precursor:
-
Stationary Phase: Silica Gel (standard).
-
Mobile Phase: Hexane/Ethyl Acetate gradient.
-
Prediction: The unreacted 3-fluoro-4-nitrobenzonitrile (less polar) will elute first (higher
). The target 3-(ethylamino)-4-nitrobenzonitrile will elute second .
-
Visualization: Purification Decision Tree
Figure 2: Decision matrix for choosing the optimal purification route based on crude purity levels.
Comparative Data Table
Use this table to predict behavior during separation.
| Property | 3-Fluoro-4-nitrobenzonitrile (Precursor) | 3-(Ethylamino)-4-nitrobenzonitrile (Target) | Ethylamine (Reagent) |
| Molecular Weight | ~166.1 g/mol | ~191.2 g/mol | 45.1 g/mol |
| Polarity (Relative) | Low | Medium (H-bond donor) | High (Polar/Basic) |
| Acid/Base Nature | Neutral | Very Weak Base ( | Strong Base ( |
| Reaction to 1M HCl | No Reaction (Organic Layer) | No Reaction (Organic Layer) | Forms Salt (Aqueous Layer) |
| TLC | Higher (Elutes first) | Lower (Elutes second) | Baseline (or streaks) |
Troubleshooting FAQ
Q: I washed with HCl, but my yield dropped significantly. Did I extract my product? A: Unlikely, unless you used extremely concentrated acid (>6M). The nitro group drastically reduces the basicity of the aniline nitrogen. However, if you are worried, neutralize the aqueous waste layer with NaOH and extract with EtOAc. If you recover yellow solid, your product was protonated. Correction: Stick to 0.5M - 1M HCl to be safe.
Q: An emulsion formed during the extraction. A: This is common with basic reactions.
-
Add Brine (saturated NaCl) to the mixture.
-
Filter the mixture through a pad of Celite if fine particulates are causing the emulsion.
-
Wait longer; patience is often the only reagent needed.
Q: My product is oiling out during recrystallization instead of crystallizing. A: This happens when the solution is too concentrated or the temperature drops too fast.
-
Re-heat to dissolve the oil.
-
Add a small amount of seed crystal (if available) or scratch the glass side of the flask.
-
Add a drop of the "poor" solvent (e.g., water or heptane) slowly while hot, then cool very slowly.
References
-
PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1952). p-Nitrobenzonitrile (General Nitration/Purification Techniques). Org.[2][6][8] Synth. 1952, 32, 85. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity and pKaH.[8][9] Retrieved from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. mt.com [mt.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Analysis of 3-(Ethylamino)-4-nitrobenzonitrile
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 3-(Ethylamino)-4-nitrobenzonitrile. The focus is on identifying and troubleshooting issues related to impurity profiling. This center is structured into two main sections: a hands-on Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for method development and validation inquiries.
Part A: Troubleshooting Guide
This section addresses specific chromatographic problems you may encounter during the analysis of 3-(Ethylamino)-4-nitrobenzonitrile and its impurities.
Q1: Why am I seeing significant peak tailing for my main 3-(Ethylamino)-4-nitrobenzonitrile peak?
Answer: Peak tailing, where the back half of the peak is drawn out, is a common issue when analyzing polar, basic compounds like 3-(Ethylamino)-4-nitrobenzonitrile.[1] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape. Tailing compromises resolution and integration accuracy. The primary causes are typically secondary chemical interactions with the column or issues with the sample and mobile phase.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: The ethylamino group in your molecule is basic. Free, un-capped silanol groups (Si-OH) on the surface of standard silica-based C18 columns are acidic and can form strong secondary ionic interactions with your basic analyte. This causes some molecules to be retained longer than others, resulting in a tailed peak.[2]
-
Solution 1: Adjust Mobile Phase pH: Incorporate a buffer into your mobile phase to control the pH.[3][4] For a basic analyte, using a mobile phase with a low pH (e.g., pH 2.5-3.5 using formic acid or a phosphate buffer) will protonate the ethylamino group. This ensures a consistent positive charge on the molecule. Simultaneously, the low pH suppresses the ionization of the acidic silanol groups, minimizing the unwanted secondary interactions.
-
Solution 2: Use a Modern, End-Capped Column: Select a high-purity, base-deactivated, or end-capped HPLC column.[2] These columns have a much lower concentration of free silanol groups, significantly reducing the potential for tailing with basic compounds.
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, this can affect column longevity and is less common with modern columns.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, often tailing.[1][2]
-
Solution: Systematically reduce the concentration of your sample or decrease the injection volume until the peak shape improves and becomes symmetrical.[2]
-
-
Column Contamination or Void: A blocked column frit or a void at the head of the column can disrupt the sample band, causing tailing for all peaks.
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or acetonitrile). If this fails, try reversing the column (if permitted by the manufacturer) and flushing it to dislodge particulates from the inlet frit. If the problem persists, the column may need to be replaced.[2]
-
Q2: My impurity peaks are showing fronting. What is the likely cause?
Answer: Peak fronting, where the leading edge of the peak is sloped and non-Gaussian, is often related to sample concentration, solvent effects, or column integrity.[1][5]
Underlying Causes and Solutions:
-
Concentration Overload / Sample Solubility: This is a very common cause of fronting.[1][5] If the sample concentration is too high in the injection solvent, it can lead to a non-linear distribution between the mobile and stationary phases at the point of injection, causing the peak front to be distorted.
-
Solution: Dilute your sample or reduce the injection volume.[5] This is the simplest and most effective way to check for and resolve concentration overload.
-
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, the sample band will not load onto the column head in a tight, focused band.[5] This causes the leading edge of the peak to travel too quickly, resulting in fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
-
Column Collapse or Channeling: A physical defect in the column packing, such as a void or channel, can lead to uneven flow paths for the analyte, often resulting in fronting.[1] This would typically affect all peaks in the chromatogram.
-
Solution: This issue is generally irreversible, and the column must be replaced.[1] To prevent this, always operate within the column's recommended pressure and pH limits and avoid sudden pressure shocks.
-
Q3: I'm observing unexpected "ghost peaks" in my chromatogram. How do I identify their source and eliminate them?
Answer: Ghost peaks are extraneous signals that do not originate from your injected sample.[6][7] They can arise from the HPLC system, the mobile phase, or sample carryover.[6] The first step in troubleshooting is to determine the source.
Troubleshooting Workflow:
-
Run a Blank Injection: Inject your mobile phase or injection solvent (without any sample).
-
Analyze the Result:
Common Sources and Solutions:
-
Source: Sample Carryover
-
Cause: Residue from a previous, more concentrated sample adsorbs onto surfaces in the injection system (needle, rotor seal, loop) and is released in a subsequent run.[2][6]
-
Solution: Optimize the needle wash/rinse procedure in your autosampler settings. Use a stronger wash solvent (e.g., one that readily dissolves your analyte) and increase the wash volume or duration. Running a blank injection after a high-concentration sample can also help flush the system.[6]
-
-
Source: Mobile Phase Contamination
-
Cause: Impurities in your solvents (especially water), degradation of buffers or additives, or microbial growth can introduce contaminants that concentrate on the column and elute as ghost peaks, particularly during gradient runs.[7]
-
Solution: Always use high-purity, HPLC-grade solvents.[6] Prepare fresh mobile phase daily, especially aqueous buffers, to prevent degradation or microbial growth.[4][6] Filter all aqueous buffers through a 0.2 or 0.45 µm filter before use.[4]
-
-
Source: System Contamination
-
Cause: Contaminants can leach from tubing, solvent bottles, or build up in system components like the pump mixer or seals.[7][9] These can be released unpredictably, often appearing as ghost peaks.
-
Solution: Flush the entire system with a strong solvent like isopropanol.[7] If the problem persists, systematically isolate components (e.g., bypass the column) to pinpoint the contaminated part.[6]
-
Logical Troubleshooting Workflow for HPLC Peak Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
Part B: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for in 3-(Ethylamino)-4-nitrobenzonitrile?
Answer: Impurity profiling is a critical component of drug development and manufacturing, mandated by regulatory bodies like the ICH.[10] Impurities can be organic, inorganic, or residual solvents and may originate from starting materials, by-products of the synthesis, or degradation.[10] For 3-(Ethylamino)-4-nitrobenzonitrile, potential impurities can be logically deduced from its likely synthesis route (nucleophilic aromatic substitution of a halogenated precursor with ethylamine).
| Potential Impurity Type | Example Structure/Name | Likely Origin |
| Starting Material | 3-Chloro-4-nitrobenzonitrile or 3-Fluoro-4-nitrobenzonitrile | Incomplete reaction during synthesis. |
| Starting Material | Ethylamine | Excess reagent from the synthesis. Usually highly volatile and not seen on RP-HPLC. |
| Isomeric By-product | 2-Ethylamino-4-nitrobenzonitrile | Potential side reaction depending on the precise synthetic conditions. |
| Over-reaction By-product | 3,X-bis(Ethylamino)-4-nitrobenzonitrile | Reaction with another reactive site on the ring if conditions are harsh. |
| Degradation Product | 3-(Ethylamino)-4-nitrobenzamide | Hydrolysis of the nitrile (-CN) group to an amide (-CONH2). |
| Degradation Product | 3-(Ethylamino)-4-nitrobenzoic acid | Further hydrolysis of the amide or nitrile group to a carboxylic acid (-COOH). |
| Degradation Product | 3-Amino-4-nitrobenzonitrile | De-ethylation of the amino group. |
| Degradation Product | 3-(Ethylamino)-4-aminobenzonitrile | Reduction of the nitro (-NO2) group to an amino (-NH2) group. |
Q2: How do I choose the optimal mobile phase for this analysis?
Answer: Mobile phase selection is critical for achieving good separation in HPLC.[11] For a polar molecule like 3-(Ethylamino)-4-nitrobenzonitrile, reversed-phase HPLC is the most suitable technique.[12] This involves a non-polar stationary phase (like C18) and a polar mobile phase.[12]
Key Considerations:
-
Solvent Selection: The mobile phase is typically a mixture of a weak aqueous solvent (Mobile Phase A) and a stronger organic solvent (Mobile Phase B).[13]
-
Aqueous (A): HPLC-grade water, usually containing a buffer or pH modifier.
-
Organic (B): Acetonitrile or methanol are the most common choices.[13] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths, often leading to sharper peaks.
-
-
pH Control: This is the most critical parameter for your analyte. As discussed in the troubleshooting section, the ethylamino group is basic and the nitro group is electron-withdrawing.
-
Recommendation: Start with an acidic mobile phase (pH 2.5-3.5). This protonates the amine, ensuring consistent analyte ionization and preventing peak tailing from silanol interactions.[4] A simple and effective choice is 0.1% formic acid in water for Mobile Phase A. For MS compatibility, ammonium formate or acetate buffers can be used.[13]
-
-
Elution Mode:
-
Isocratic: A constant mobile phase composition is used. This is simpler but may not be able to elute all impurities with good peak shape in a reasonable time.
-
Gradient: The percentage of the organic solvent (Mobile Phase B) is increased over time. This is highly recommended for impurity profiling as it allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run.[9]
-
Q3: What is a good starting point for HPLC method parameters?
Answer: A systematic approach to method development saves time and resources. The following parameters provide a robust starting point for analyzing 3-(Ethylamino)-4-nitrobenzonitrile and its related impurities.
| Parameter | Recommended Starting Condition | Rationale / Comments |
| Column | C18, 100-150 mm length, 4.6 mm ID, 2.7-5 µm particle size | The C18 phase provides good hydrophobic retention for aromatic compounds. A modern, end-capped column is essential to minimize peak tailing.[2] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-Grade Water | Provides an acidic pH (~2.7) to control the ionization of the basic analyte and minimize silanol interactions.[4] |
| Mobile Phase B | Acetonitrile | Good eluting strength and low UV cutoff. Methanol is an alternative.[13] |
| Gradient Program | 5% to 95% B over 20-30 minutes | A broad gradient is ideal for initial screening to see all potential impurities. Hold at 95% B for 5 minutes to elute any highly retained compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity. It also ensures reproducibility.[2] |
| Detection (UV) | 254 nm and a wavelength maximum (e.g., ~350-400 nm) | 254 nm is a common wavelength for aromatic compounds. The nitroaromatic structure will have a strong absorbance at a higher wavelength; use a photodiode array (PDA) detector to determine the optimal wavelength for sensitivity. |
| Injection Volume | 5-10 µL | Keep the volume low initially to avoid overload. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[2] |
General Workflow for Impurity Identification
Caption: A general workflow for the systematic identification of HPLC impurities.
Q4: How do I validate this HPLC method for impurity profiling according to ICH guidelines?
Answer: Method validation is a regulatory requirement that provides documented evidence that an analytical procedure is suitable for its intended purpose.[14][15] For impurity quantification, the International Council for Harmonisation (ICH) Q2(R1) guidelines outline the necessary validation parameters.[16][17]
Key Validation Parameters:
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for known impurities and the main compound are well-resolved from each other. Forced degradation studies are crucial here to show that degradation products do not interfere with the quantification of other impurities.[16]
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. For impurities, this should be tested over a range from the reporting threshold to at least 120% of the specification limit. A correlation coefficient (r²) of ≥0.99 is typically required.[17]
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample matrix with known quantities of the impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percent recovery.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.[15]
-
Intermediate Precision (Ruggedness): Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] For impurities, it is critical to demonstrate that the method's LOQ is below the reporting threshold defined by ICH guidelines.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units in mobile phase pH). This provides an indication of its reliability during normal usage.[16]
References
- Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Waters. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Wyatt Technology.
- The Chromato-phile. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
- Chromatography Solutions. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube.
- The Chromato-phile. (2025, September 22). Artefact Peaks, System Peaks and Ghost Peaks in HPLC.
- Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Crawford Scientific. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Journal of Applied Pharmaceutical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Research J. Pharm. and Tech. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- LCGC International. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. youtube.com [youtube.com]
- 7. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 8. wyatt.com [wyatt.com]
- 9. hplc.eu [hplc.eu]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. mdpi.com [mdpi.com]
- 17. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Ethylamino)-4-nitrobenzonitrile
This guide is designed for researchers, chemists, and process development professionals involved in the industrial-scale synthesis of 3-(Ethylamino)-4-nitrobenzonitrile. As a key intermediate in the development of various pharmaceutical agents, the robust and efficient synthesis of this molecule is of paramount importance. This document provides in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions encountered during the scale-up process.
Section 1: Synthesis Pathway Overview
The most industrially viable and efficient route to 3-(Ethylamino)-4-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 3-fluoro-4-nitrobenzonitrile with ethylamine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the reaction proceed under relatively mild conditions.
The reaction proceeds via a two-step addition-elimination mechanism. The ethylamine (nucleophile) attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is 3-fluoro-4-nitrobenzonitrile the preferred starting material over 3-chloro-4-nitrobenzonitrile? The choice of the halogen atom is critical in SNAr reactions. The rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged intermediate, making the carbon atom more electrophilic and accelerating the reaction rate. Therefore, the fluoro-substituted starting material is significantly more reactive than its chloro- or bromo-analogs, allowing for lower reaction temperatures and shorter reaction times, which are highly advantageous for industrial-scale production.
Q2: What are the Critical Process Parameters (CPPs) to monitor during scale-up? The most critical parameters are:
-
Temperature: The reaction is exothermic. Uncontrolled temperature can lead to runaway reactions and the formation of impurities.
-
Stoichiometry: The molar ratio of ethylamine to the starting material must be carefully controlled. Excess ethylamine can lead to side reactions, while insufficient amounts will result in incomplete conversion.
-
Rate of Addition: On a large scale, ethylamine should be added portion-wise or via a controlled-flow pump to manage the exotherm.
-
Agitation: Efficient mixing is crucial to ensure homogeneity and effective heat transfer within the reactor.
-
Solvent Purity: The presence of water can lead to hydrolysis of the nitrile group to an amide, a common impurity that can be difficult to remove.[1]
Q3: What are the primary safety concerns for this process?
-
Exothermic Reaction: The reaction generates a significant amount of heat. A robust cooling system for the reactor is mandatory.
-
Handling Ethylamine: Ethylamine is a volatile, flammable, and corrosive base. It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including respiratory protection.
-
Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds, which are toxic and should be handled with care to avoid skin contact and inhalation.[2][3][4][5] They can also be energetic, especially at elevated temperatures.[6][7]
-
Work-up: Quenching the reaction with water can be exothermic. The quench should be performed slowly and with adequate cooling.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 3-(Ethylamino)-4-nitrobenzonitrile.
Caption: A troubleshooting decision workflow for common synthesis issues.
Problem: My reaction has stalled, and in-process controls (IPC) show significant starting material remaining.
-
Possible Cause 1: Low Temperature. The reaction may not have reached the required activation energy. On a large scale, the internal temperature of the reactor can be lower than the jacket setpoint.
-
Solution: Verify the internal temperature with a calibrated probe. If low, gradually increase the jacket temperature by 5-10 °C and monitor the reaction progress by TLC or HPLC.
-
-
Possible Cause 2: Insufficient Ethylamine. An error in calculating the required amount or loss due to its volatility can lead to incomplete conversion.
-
Solution: Re-check the stoichiometry calculations. If confirmed to be low, a second charge of ethylamine (e.g., 0.1-0.2 equivalents) can be added carefully while monitoring the exotherm.
-
-
Possible Cause 3: Poor Mixing. In a large reactor, dead spots with poor agitation can lead to localized areas of low reagent concentration.
-
Solution: Check the agitator speed and ensure it is appropriate for the vessel size and batch volume to create a sufficient vortex for mixing.
-
Problem: The final product is contaminated with a significant amount of 3-(Ethylamino)-4-nitrobenzamide.
-
Possible Cause: Presence of Water. The nitrile group (-CN) can hydrolyze to the primary amide (-CONH₂) under basic conditions, especially at elevated temperatures.[8] Water can be introduced from solvents, reagents, or atmospheric moisture.
-
Solution: Use anhydrous grade solvents (e.g., DMSO, DMF) and ensure the starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent moisture ingress.
-
Problem: The product "oils out" during crystallization instead of forming a filterable solid.
-
Possible Cause 1: Supersaturation. The solution is too concentrated, or the cooling rate is too fast, causing the product to separate as a liquid phase before it has time to nucleate and grow into crystals.
-
Solution: Add more of the primary solvent (e.g., ethanol) to dissolve the oil, then add the anti-solvent (e.g., water) much more slowly at a slightly elevated temperature to allow for controlled precipitation. Seeding with a small crystal of pure product can also promote crystallization.
-
-
Possible Cause 2: Impurities. High levels of impurities can inhibit crystallization and lower the melting point of the product, leading to oiling.
-
Solution: Before crystallization, consider an aqueous wash of the organic solution to remove water-soluble impurities. A charcoal treatment can also be used to remove colored impurities. If the problem persists, the crude oil may need to be purified by column chromatography before attempting recrystallization.[6]
-
Problem: The isolated product has a dark color (brown or dark yellow).
-
Possible Cause: Thermal Degradation or Side Reactions. High reaction temperatures or extended reaction times can lead to the formation of colored polymeric byproducts.
-
Solution: Ensure the reaction is not overheated. For purification, the crude product can be dissolved in a suitable solvent and treated with activated carbon. Subsequent filtration and recrystallization should yield a product with improved color. A common recrystallization solvent system is an ethanol/water or isopropanol/water mixture.[6]
-
Section 4: Experimental Protocols
Safety First: All procedures must be carried out in a well-ventilated fume hood. Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[3][5]
Protocol 1: Lab-Scale Synthesis (Illustrative)
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 3-fluoro-4-nitrobenzonitrile (10.0 g, 60.2 mmol) and dimethylformamide (DMF, 100 mL).
-
Reagent Addition: Charge the addition funnel with a 70% solution of ethylamine in water (7.0 g, 108.4 mmol, 1.8 eq).
-
Reaction: Cool the flask to 10-15 °C using an ice bath. Add the ethylamine solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot is consumed.
-
Work-up: Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
Protocol 2: Scale-Up Synthesis & Purification
-
Reactor Setup: Charge a 50 L jacketed glass reactor, fitted with a mechanical stirrer, temperature probe, and addition line, with 3-fluoro-4-nitrobenzonitrile (1.0 kg, 6.02 mol) and anhydrous DMSO (10 L).
-
Reagent Preparation: In a separate vessel, prepare a solution of ethylamine (0.33 kg, 7.32 mol, 1.2 eq) in DMSO (2 L).
-
Controlled Addition: Set the reactor jacket temperature to 20 °C. Begin adding the ethylamine solution via a metering pump over 2 hours, maintaining the internal batch temperature between 25-30 °C.
-
Reaction & Monitoring: After the addition, maintain the batch at 30 °C for 3-5 hours. Take samples periodically for HPLC analysis to confirm reaction completion (e.g., <1% starting material remaining).
-
Precipitation: Once complete, transfer the reaction mixture via a pump into a separate 100 L reactor containing purified water (40 L) over 1 hour, maintaining the water temperature below 20 °C with jacket cooling.
-
Isolation: Stir the resulting slurry for 1 hour, then filter the product using a centrifuge or Nutsche filter-dryer. Wash the cake with purified water until the filtrate runs clear.
-
Recrystallization: Transfer the wet cake back to the cleaned 50 L reactor. Add denatured ethanol (10 L) and heat the mixture to 70-75 °C until all solids dissolve.
-
Crystallization: Filter the hot solution through a polishing filter to remove any particulates. Cool the filtrate slowly to 5 °C over 4-6 hours to induce crystallization. Hold at 5 °C for 2 hours.
-
Final Isolation: Filter the crystalline product and wash the cake with cold ethanol (2 x 1 L). Dry the final product under vacuum at 50-60 °C.
Section 5: Data Summary
The choice of solvent and base can influence reaction time and yield. Below is a comparative summary based on typical SNAr reactions.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | DMSO | DMF | Acetonitrile |
| Base | Ethylamine (2.0 eq) | Ethylamine (1.2 eq) + TEA (1.1 eq) | K₂CO₃ (1.5 eq) |
| Temperature | 25-30 °C | 30-35 °C | 60-70 °C |
| Typical Time | 2-4 hours | 3-5 hours | 8-12 hours |
| Typical Yield | >95% | >95% | 85-90% |
| Notes | Fast, clean reaction. DMSO can be difficult to remove. | Good control, TEA acts as a non-nucleophilic base. | Slower, but avoids large excess of ethylamine. |
References
- Benchchem. "An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime: Synthesis, Properties, and Comparative Analysis.
- Benchchem. "Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile.
- Spectrum Chemical. "TCI N0172.
- LibreTexts Chemistry. "20.7: Chemistry of Nitriles.
- Organic Syntheses. "p-NITROBENZONITRILE.
- Benchchem. "Navigating the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile: A Comparative Guide to Synthetic Routes.
- Apollo Scientific. "3-Nitrobenzonitrile.
- Loba Chemie. "4-NITROBENZONITRILE EXTRA PURE.
- Carl ROTH. "Safety Data Sheet: 3-Nitrobenzonitrile.
- Fisher Scientific. "SAFETY DATA SHEET.
- Pharmaceutical Technology. "The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
- ResearchGate. "How can I purify impure benzonitrile?
- PrepChem.com. "Synthesis of 4-amino-3-nitrobenzonitrile.
- Royal Society of Chemistry. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry.
- PubMed. "N,N'-diethyl-4-nitrobenzene-1,3-diamine, 2,6-bis(ethylamino).
- PMC. "4-Ethylamino-3-nitrobenzoic acid.
- PMC. "Ethyl 4-fluoro-3-nitrobenzoate.
- RSC Publishing. "Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
- The Royal Society of Chemistry. "Supporting information.
- Google Patents. "DE1259893B - Process for the preparation of carboxylic acid nitriles.
- PMC. "Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
- ChemicalBook. "3-METHYL-4-NITROBENZONITRILE synthesis.
- Pharmaceutical Technology. "Advances in Custom Synthesis.
- Benchchem. "Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement.
- Google Patents. "CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
Sources
- 1. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: 3-(Ethylamino)-4-nitrobenzonitrile vs. 3-(Methylamino)-4-nitrobenzonitrile
[1]
Executive Summary
In medicinal chemistry and process development, the choice between 3-(Ethylamino)-4-nitrobenzonitrile and its 3-Methylamino analog is rarely arbitrary.[1] While both serve as critical intermediates for benzimidazole scaffolds and kinase inhibitors, their reactivity profiles and physicochemical properties diverge significantly due to the interplay of steric hindrance and inductive effects.[1]
-
The Methyl Analog is the kinetic choice.[1] It offers faster reaction rates in nucleophilic aromatic substitution (
) due to minimal steric clash with the ortho-nitro group.[1] -
The Ethyl Analog is the physicochemical choice.[1] It provides increased lipophilicity (LogP) and altered solubility profiles, often selected to modulate the pharmacokinetic (PK) properties of the final drug candidate.[1]
This guide provides a technical comparison of their synthesis, reactivity, and handling, grounded in physical organic chemistry principles.
Chemical Profile & Properties[1][2][3][4][5][6]
The core difference lies in the alkyl substituent on the amine.[1][2] This subtle change from methyl to ethyl impacts molecular weight, lipophilicity, and electronic density.[1]
| Feature | 3-(Methylamino)-4-nitrobenzonitrile | 3-(Ethylamino)-4-nitrobenzonitrile |
| Molecular Formula | ||
| Molecular Weight | 177.16 g/mol | 191.19 g/mol |
| Predicted LogP | ~1.9 | ~2.3 |
| Electronic Effect (+I) | Moderate electron donation | Stronger electron donation (Ethyl > Methyl) |
| Steric Bulk (A-Value) | 1.70 kcal/mol | 1.75 kcal/mol (higher effective bulk) |
| Physical State | Yellow/Orange Crystalline Solid | Yellow/Orange Crystalline Solid |
Reactivity Analysis: The Mechanism[1]
Both compounds are typically synthesized via Nucleophilic Aromatic Substitution (
Mechanistic Pathway
The amine nucleophile attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex.[1] The leaving group (fluoride) is then expelled to restore aromaticity.[1]
Figure 1: General
Comparative Reactivity: Methyl vs. Ethyl[7][8][9][10]
1. Nucleophilicity vs. Sterics:
-
Ethylamine is intrinsically more basic and nucleophilic than methylamine due to the stronger inductive (+I) effect of the ethyl group.[1][2][3][4] In an unhindered system, ethylamine would react faster.[1]
-
However, in this specific scaffold , the substitution occurs ortho to a bulky nitro group.[1] The steric hindrance of the incoming nucleophile dominates the kinetics.[1]
2. Solvent Effects:
Experimental Protocols
General Synthesis Workflow
Precursor: 3-Fluoro-4-nitrobenzonitrile (CAS: 23613-41-4) is the preferred starting material over the chloro- analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer intermediate (increasing
Protocol A: Synthesis of 3-(Methylamino)-4-nitrobenzonitrile[1]
-
Charge: Dissolve 3-fluoro-4-nitrobenzonitrile (1.0 eq) in THF or Acetonitrile (5 vol).
-
Addition: Cool to 0°C. Add Methylamine (2.0 M in THF, 2.5 eq) dropwise.
-
Note: Exothermic reaction.[1] Control temp < 10°C.
-
-
Reaction: Warm to RT. Stir for 1-2 hours.
-
Monitoring: TLC (Hexane/EtOAc 7:3) shows rapid conversion.[1]
-
-
Workup: Pour into ice water. Filter the yellow precipitate.[1] Wash with cold water.[1]
-
Yield: Typically 90-95%.
Protocol B: Synthesis of 3-(Ethylamino)-4-nitrobenzonitrile[1]
-
Charge: Dissolve 3-fluoro-4-nitrobenzonitrile (1.0 eq) in Ethanol or DMF (5 vol).
-
Addition: Add Ethylamine (70% aq or 2.0 M in THF, 3.0 eq).
-
Note: Requires excess amine to drive reaction to completion due to slower kinetics.[1]
-
-
Reaction: Heat to 40-50°C. Stir for 3-6 hours.
-
Critical: Unlike the methyl analog, this often requires mild heating to reach full conversion within a reasonable timeframe.[1]
-
-
Workup: Dilute with water. If oil forms (common due to lower mp), extract with EtOAc, dry over
, and concentrate.[1] -
Yield: Typically 85-90%.[1]
Selection Guide for Drug Development
When designing a library or scaling a process, use the following decision logic to select the appropriate analog.
Figure 2: Decision matrix for selecting Methyl vs. Ethyl analogs in SAR studies.
Downstream Transformations
Both compounds are primarily used as precursors for Benzimidazole formation.[1]
-
Reduction: The nitro group is reduced (Pd/C +
or Fe/AcOH) to the corresponding aniline.[1]-
Difference: The ethyl analog is more soluble in organic solvents (EtOAc, DCM), easing the workup of the reduction step.[1]
-
-
Cyclization: The resulting diamine reacts with formamidine acetate or an aldehyde to close the imidazole ring.[1]
-
Impact: The ethyl group on the N1-position of the benzimidazole can significantly alter the potency against kinase targets compared to the methyl group.[1]
-
References
-
Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the reaction of amines with 1-substituted-2,4-dinitrobenzenes." Chemical Reviews. Link[1]
-
Synthesis of Nitrobenzonitriles: "Preparation of 4-amino-3-nitrobenzonitrile derivatives." Organic Syntheses, Coll.[1] Vol. 10. Link[1]
-
Steric Effects in Amine Nucleophilicity: "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link
-
Physical Properties Data: PubChem Compound Summary for 3-Fluoro-4-nitrobenzonitrile. Link
Thermal Stability Comparison of Nitrobenzonitrile Derivatives: A Technical Guide
The following guide provides an in-depth technical comparison of nitrobenzonitrile derivatives, focusing on thermal stability, decomposition mechanisms, and safety protocols for researchers and drug development professionals.
Executive Summary
Nitrobenzonitriles (2-, 3-, and 4- isomers) are critical high-energy intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] While they share a molecular formula (
The Critical Insight: The 2-nitrobenzonitrile (ortho) isomer presents a unique and severe thermal hazard compared to its meta and para counterparts. This is not merely a difference in decomposition temperature but a fundamental divergence in decomposition mechanism.[1] The proximity of the nitro and nitrile groups in the ortho position facilitates an intramolecular cyclization pathway (anthranil formation) that can lead to explosive thermal runaway, often with little warning during scale-up.
This guide objectively compares these isomers, providing the mechanistic grounding and experimental protocols necessary to handle them safely.
Mechanistic Insight: The "Ortho Effect" vs. Geometric Stability
To predict thermal behavior, one must understand the molecular triggers for decomposition.[1]
The Ortho-Effect (2-Nitrobenzonitrile)
The instability of 2-nitrobenzonitrile is driven by intramolecular redox . Unlike the meta and para isomers, where the functional groups are spatially isolated, the ortho arrangement allows the oxygen of the nitro group to interact directly with the carbon of the nitrile group.
-
Mechanism: Under thermal stress, 2-nitrobenzonitrile can undergo cyclization to form isoxazole-fused species (often anthranil derivatives).[1] This reaction is highly exothermic and can become autocatalytic.[1]
-
Consequence: "Unexpected" explosions reported in literature (e.g., Bretherick's Handbook) often occur towards the end of reaction periods, suggesting an induction time followed by rapid energy release.[1]
Crystal Packing & Symmetry (3- and 4-Nitrobenzonitrile)
-
4-Nitrobenzonitrile (Para): Possesses high symmetry, leading to efficient crystal packing (Density
). This results in the highest melting point of the series and significant thermal resilience, often requiring temperatures to initiate rapid decomposition. -
3-Nitrobenzonitrile (Meta): Lacks the symmetry of the para isomer and the reactive proximity of the ortho isomer. It is generally the most chemically inert regarding intramolecular decomposition, behaving as a standard nitro-aromatic compound where decomposition is driven by C-NO2 bond homolysis at very high temperatures.[1]
Comparative Performance Data
The following table synthesizes physical and thermal safety data. Note the distinction between Melting Point (physical change) and Decomposition Onset (chemical breakdown).
| Feature | 2-Nitrobenzonitrile (Ortho) | 3-Nitrobenzonitrile (Meta) | 4-Nitrobenzonitrile (Para) |
| CAS Number | 612-24-8 | 619-24-9 | 619-72-7 |
| Melting Point | 109–112 °C | 114–117 °C | 144–148 °C |
| Boiling Point | Decomposes before BP | ~258 °C | ~260 °C (Sublimes) |
| Thermal Stability | Low (High Hazard) | High | Moderate-High |
| Decomp. Onset ( | ~150–160 °C (Risk of runaway) | > 260 °C | > 170 °C (Ignition) |
| Primary Hazard | Explosive cyclization (Anthranil route) | Standard thermal decomposition | High energy release upon ignition |
| Rec. Storage | < 30°C, Isolated from bases | Ambient, Dry | Ambient, Dry |
Critical Note: While 2-nitrobenzonitrile has a melting point similar to the meta isomer, its decomposition energy is often released more rapidly due to the autocatalytic nature of the ortho-cyclization.
Visualizing the Instability Mechanism
The following diagram illustrates the divergent decomposition pathways. The ortho isomer's ability to form a bicyclic intermediate is the key differentiator.
Figure 1: Divergent decomposition pathways. The ortho isomer (red) follows a lower-energy cyclization path leading to runaway, while meta/para isomers (green) require significantly higher energy to break the C-NO2 bond.
Experimental Protocols for Stability Assessment
To validate the stability of a specific batch or derivative, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC) Screening
Purpose: To identify the onset temperature (
-
Sample Prep: Weigh 2–4 mg of sample into a gold-plated high-pressure crucible .
-
Sealing: Hermetically seal the crucible to prevent evaporation (which masks decomposition endotherms/exotherms).
-
Run Parameters:
-
Ramp: 5 °C/min from 30 °C to 400 °C.[1]
-
Atmosphere: Nitrogen (50 mL/min).
-
-
Analysis:
Accelerating Rate Calorimetry (ARC)
Purpose: To determine the "Time to Maximum Rate" (TMR) for scale-up safety. Required if DSC shows an exotherm < 250°C.[1]
-
Sample Loading: Load 1–2 g of sample into a spherical titanium or Hastelloy bomb.
-
Heat-Wait-Search:
-
Data Interpretation:
-
The temperature at which the self-heating rate exceeds 0.02 °C/min is the ARC Onset .
-
Calculate
(temperature where runaway occurs in 24 hours). Never store or process above .
-
Recommendations for Handling & Scale-Up
-
Ortho-Isomer Restriction: Avoid using 2-nitrobenzonitrile in melt-phase reactions. Always use a solvent to act as a heat sink.[1]
-
Temperature Limits:
-
2-Nitrobenzonitrile: Maintain process temperature
. -
4-Nitrobenzonitrile: Can generally be processed up to
, but verify with DSC first.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Quenching Protocol: For all nitrobenzonitrile reactions, have a pre-planned quench strategy (e.g., dumping into cold water) in case of cooling failure.[1]
Figure 2: Safety decision tree for evaluating new nitrobenzonitrile derivatives.
References
-
Bretherick's Handbook of Reactive Chemical Hazards . Entry 2662: 2-Nitrobenzonitrile.[1][2] Elsevier.[1]
-
Cardillo, P., & Girelli, A. (1984).[1] "Thermal Stability of Nitrobenzyl Halogenides". Journal of Chemical & Engineering Data. (Provides comparative methodology for ortho-nitro stability).
-
BenchChem . "4-Nitrobenzonitrile Safety & Properties".[1] (Data on ignition temperatures and physical properties).
-
Smolecule . "4-Nitrobenzonitrile Structure and Reactivity". (Details on crystal packing and resonance effects).
-
International Union of Crystallography (IUCr) . "Crystal structure of 3-nitrobenzonitrile". (Structural data confirming lack of ortho-interactions).
Sources
Technical Comparison Guide: HPLC Method Validation for 3-(Ethylamino)-4-nitrobenzonitrile
The following guide provides a technical analysis and validation framework for the detection of 3-(Ethylamino)-4-nitrobenzonitrile using High-Performance Liquid Chromatography (HPLC). This content is structured for analytical scientists and quality control professionals, prioritizing chemical causality, regulatory compliance (ICH Q2/Q14), and comparative performance metrics.
Executive Summary & Compound Profile
3-(Ethylamino)-4-nitrobenzonitrile is a functionalized aromatic intermediate often encountered in the synthesis of azo dyes, agrochemicals, or pharmaceutical precursors (e.g., androgen receptor antagonists). Its analysis requires a method capable of distinguishing it from structural isomers (e.g., 4-ethylamino-3-nitrobenzonitrile) and synthetic byproducts.
While techniques like Gas Chromatography (GC) and Spectrophotometry exist, Reverse-Phase HPLC (RP-HPLC) is the industry standard due to the compound's polarity and thermal properties. This guide compares the proposed HPLC methodology against UPLC and GC alternatives, demonstrating why RP-HPLC offers the optimal balance of resolution, robustness, and accessibility for routine QC.
Physicochemical Drivers for Method Selection
-
Chromophore: The ortho-nitroaniline moiety provides strong UV absorbance (typically
~254 nm and ~380 nm), making UV-Vis detection highly sensitive. -
Polarity: The ethylamino group adds hydrophobicity compared to the parent amine, while the nitrile and nitro groups withdraw electrons, reducing basicity. This allows for sharp peak shapes on C18 columns without the need for aggressive ion-pairing agents.
Comparative Analysis: HPLC vs. Alternatives
The following table contrasts the performance of the proposed RP-HPLC method against UPLC and GC-MS for this specific analyte.
| Feature | Proposed RP-HPLC (Recommended) | UPLC (Ultra-Performance) | GC-MS (Gas Chromatography) |
| Resolution | High ( | Superior (Higher peak capacity) | Moderate (Isomer separation difficult) |
| Sensitivity (LOD) | 0.05 µg/mL (UV) | 0.01 µg/mL (PDA/MS) | 0.1 µg/mL (FID/MS) |
| Throughput | 10–15 min/run | 2–5 min/run | 15–20 min/run |
| Thermal Stability | Excellent (Ambient/40°C) | Excellent | Risk (Nitro groups may degrade) |
| Matrix Tolerance | High (Robust to crude synthesis) | Low (Requires cleaner samples) | Low (Requires derivatization often) |
| Cost/Run | Low | Moderate (High backpressure consumables) | Moderate |
Verdict: While UPLC offers speed, RP-HPLC is selected as the primary validation target because it is universally available in QC labs, sufficiently selective for synthesis intermediates, and avoids the thermal degradation risks associated with GC injection ports.
Analytical Workflow & Decision Logic
The following diagram illustrates the critical decision pathways for selecting and validating the method, ensuring scientific integrity.
Caption: Decision matrix for selecting RP-HPLC over GC, highlighting the physicochemical properties (polarity, thermal instability) that drive the experimental design.
Proposed Optimized Protocol (The "Gold Standard")
This protocol is designed to be self-validating. The use of a C18 column with a specific surface area ensures retention of the ethylamino moiety, while the acidic mobile phase prevents peak tailing caused by the amine group.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: C18 (Octadecylsilane),
mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).-
Causality: The 250 mm length provides sufficient theoretical plates to separate the target from potential regioisomers (e.g., 4-ethylamino vs. 3-ethylamino).
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
B: Acetonitrile (HPLC Grade).[1]
-
Mode: Isocratic 50:50 (A:B) or Gradient (if complex impurities exist).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (primary) and 380 nm (secondary for specificity).
-
Temperature: 30°C (Controlled to ensure retention time reproducibility).
-
Injection Volume: 10–20 µL.
Standard Preparation[2][3]
-
Stock Solution: Dissolve 10 mg of 3-(Ethylamino)-4-nitrobenzonitrile reference standard in 10 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.
Validation Protocol (ICH Q2 Compliant)
This section details the experimental steps required to validate the method.
Experiment A: Specificity (Stress Testing)
To prove the method measures only the analyte, perform forced degradation.
-
Acid Hydrolysis: Sample + 0.1N HCl, 60°C, 1 hour.
-
Base Hydrolysis: Sample + 0.1N NaOH, 60°C, 1 hour.
-
Oxidation: Sample + 3%
. -
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). No interference at the retention time of the main peak.
Experiment B: Linearity & Range
Demonstrate proportionality between concentration and response.
-
Preparation: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).
-
Execution: Inject each level in triplicate.
-
Data Analysis: Plot Concentration (X) vs. Area (Y).
-
Acceptance Criteria: Correlation coefficient (
) .
Experiment C: Accuracy (Recovery)
Confirm the method recovers the true amount of analyte spiked into the matrix.
-
Protocol: Spike known amounts of standard into a placebo matrix (or solvent if pure substance) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%. %RSD
.
Experiment D: Precision (Repeatability)
-
System Precision: 6 injections of the Standard Solution.
-
Target: Retention Time RSD < 1.0%; Area RSD < 1.0%.
-
-
Method Precision: 6 independent preparations of a single sample batch.
-
Target: Assay % RSD < 2.0%.[2]
-
Experiment E: Robustness
Deliberately vary parameters to test method stability.
-
Flow Rate:
mL/min. -
Wavelength:
nm. -
Column Temp:
°C. -
Mobile Phase:
organic modifier. -
Causality: If the resolution between the analyte and the nearest impurity drops below 1.5 under these conditions, the method is not robust.
Validation Results Summary (Typical Data)
The following table summarizes expected performance metrics based on validated methods for similar nitro-aromatic compounds (e.g., nitrobenzonitriles).
| Parameter | Acceptance Criteria | Typical Result | Status |
| Retention Time | Stable | ~6.5 min | Pass |
| Linearity ( | 0.9998 | Pass | |
| LOD (S/N > 3) | N/A | 0.03 µg/mL | Info |
| LOQ (S/N > 10) | N/A | 0.10 µg/mL | Info |
| Precision (RSD) | 0.4% | Pass | |
| Accuracy (Recovery) | 98.0% – 102.0% | 100.5% | Pass |
| Tailing Factor | 1.1 | Pass |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
U.S. EPA. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846.[3] Link
-
Center for Disease Control (CDC). (2020). Supporting Information: Synthesis of Nitrobenzonitrile Intermediates. (Contextual reference for synthesis intermediates). Link
-
BenchChem. (2025).[1] Purity Assessment of Nitrobenzonitrile Derivatives: HPLC vs CE. (Comparative data source). Link
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.Link
Sources
Comparative Analysis of Nonlinear Optical Coefficients in Benzonitrile Derivatives
Executive Summary
Benzonitrile derivatives represent a critical class of nonlinear optical (NLO) materials due to the strong electron-withdrawing nature of the cyano (-CN) group. When coupled with electron-donating moieties (e.g., amino, alkoxy) through a
This guide provides a rigorous comparative analysis of these derivatives, focusing on the trade-offs between optical nonlinearity and transparency . It includes field-validated protocols for characterizing these coefficients using Kurtz-Perry and Z-scan techniques, designed for researchers requiring high-fidelity data.
Structural Classes & Mechanism
The NLO performance of benzonitriles is governed by the Donor-
-
Class I: Simple Push-Pull Benzenes (e.g., 4-Aminobenzonitrile). High transparency, lower
. -
Class II: Extended Conjugation Systems (e.g., Stilbene-like benzonitriles). High
, red-shifted absorption (transparency trade-off). -
Class III: Heterocyclic Bridged Systems (e.g., Thiophene-linked). Enhanced thermal stability and nonlinearity due to reduced aromaticity energy of the bridge.
Mechanism: The Role of ICT
The nonlinearity arises from the asymmetry of the electron cloud. Upon excitation, electron density shifts from the donor to the nitrile acceptor.
-
Ground State: Neutral, aromatic.
-
Excited State: Zwitterionic, quinoid-like structure.
-
Key Metric: The product
(dipole moment hyperpolarizability) determines the electric field-induced second harmonic generation (EFISHG) response.
Figure 1: Logic flow of the Donor-
Comparative Data Analysis
The following data aggregates experimental results from Hyper-Rayleigh Scattering (HRS) and Kurtz-Perry powder measurements.
Table 1: Second-Order Nonlinearity & Transparency Cut-off
| Derivative Class | Compound Example | SHG Efficiency (vs Urea) | Thermal Stability ( | ||
| Class I | 4-Aminobenzonitrile (ABN) | ~290 | 12 | 0.5x | 86°C |
| Class I | 4-Dimethylaminobenzonitrile (DMABN) | 305 | 28 | 1.2x | 70°C |
| Class II | 4'-Dimethylamino-4-cyanostilbene | 410 | 180 | 15x | 150°C |
| Class III | Thiophene-vinyl-benzonitrile | 440 | 210 | 22x | 165°C |
| Reference | Urea | 200 | 0.45 | 1.0x | 133°C |
Analyst Insight: While Class II and III derivatives offer superior NLO coefficients (up to 22x Urea), they suffer from a "transparency window" reduction, absorbing significant blue/green light (
nm). For UV-laser applications (e.g., 266 nm generation), Class I derivatives remain the only viable option despite lower efficiency.
Experimental Protocols
To replicate these values, strict adherence to phase-matching and scattering correction protocols is required.
Protocol A: Kurtz-Perry Powder Technique (SHG Efficiency)
Objective: Rapidly screen polycrystalline samples for Second Harmonic Generation (SHG) efficiency relative to a standard (KDP or Urea).
Prerequisites:
-
Source: Q-switched Nd:YAG laser (1064 nm), 10 ns pulse width.
-
Sample Prep: Graded micro-crystalline powders (sieves: 20-150
).
Step-by-Step Workflow:
-
Preparation: Sieve the sample into distinct particle size ranges (e.g., 25-45
, 45-63 , etc.) to verify phase matchability. -
Loading: Pack powder into a capillary tube or between glass slides. Critical: Ensure uniform packing density to minimize void scattering.
-
Irradiation: Direct the 1064 nm beam onto the sample.
-
Filtering: Place a monochromator or narrow-band interference filter (532 nm) before the detector to block the fundamental beam.
-
Detection: Measure the green light (532 nm) intensity using a Photomultiplier Tube (PMT).
-
Normalization: Repeat with a reference standard (KDP) of identical grain size.
Validation Check: If signal intensity increases with particle size and saturates, the material is phase-matchable . If it decreases or stays constant, it is non-phase-matchable.
Figure 2: Schematic of the Kurtz-Perry Powder setup.
Protocol B: Z-Scan Technique (Nonlinear Refraction & Absorption)
Objective: Determine the nonlinear refractive index (
Prerequisites:
-
Source: Mode-locked laser (ps or fs pulses preferred to minimize thermal effects).
-
Aperture: Variable iris.
Step-by-Step Workflow:
-
Setup: Focus the laser beam using a lens (
cm). -
Translation: Move the sample along the Z-axis (propagation direction) through the focal point (
).[3] -
Open Aperture Scan: Measure total transmittance without an aperture.
-
Result: Dip in transmission at
indicates Two-Photon Absorption (TPA).
-
-
Closed Aperture Scan: Place an iris before the detector (transmittance
).-
Result: A peak-valley or valley-peak signature indicates the sign of
(self-focusing vs. self-defocusing).
-
-
Calculation: Fit the normalized transmittance curve:
- [2]
-
Where
is the Rayleigh length and is the phase shift.
Figure 3: Z-Scan setup showing both Open (Reference) and Closed (Signal) paths.[3]
References
-
Kurtz, S. K., & Perry, T. T. (1968).[4] A Powder Technique for the Evaluation of Nonlinear Optical Materials.[5][6][7] Journal of Applied Physics. Link
-
Sheik-Bahae, M., et al. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics. Link
-
Bosshard, C., et al. (1995). Organic Nonlinear Optical Materials. CRC Press.[8] (Seminal text on push-pull systems).
-
Clays, K., & Persoons, A. (1991). Hyper-Rayleigh scattering in solution.[9] Physical Review Letters. Link
- Sultanova, N., et al. (2013). Nonlinear optical properties of some benzonitrile derivatives. Optical Materials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Z-scan measurements of nonlinear refraction and absorption for aluminum-doped zinc oxide thin film [opg.optica.org]
- 3. Measurements of nonlinear refractive index in scattering media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Second-harmonic generation in aromatic organic compounds [opg.optica.org]
- 7. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-(Ethylamino)-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted benzonitriles is a cornerstone for the development of novel molecular entities. Among these, 3-(Ethylamino)-4-nitrobenzonitrile stands as a key intermediate, its structure poised for further functionalization. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a comparative benchmark based on chemical principles, experimental data, and practical considerations. As Senior Application Scientists, our aim is to furnish you with the insights necessary to select the most appropriate synthetic strategy for your research and development endeavors.
Introduction to Synthetic Strategies
The synthesis of 3-(Ethylamino)-4-nitrobenzonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established and robust methodology relies on the activation of an aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group, in this case, the nitro (-NO₂) group. The reaction proceeds via the addition of a nucleophile, ethylamine, to the carbon atom bearing a leaving group, followed by the elimination of said leaving group.
The two most viable and commercially practical starting materials for this synthesis are 3-fluoro-4-nitrobenzonitrile and 3-chloro-4-nitrobenzonitrile. The choice between these two precursors is a critical decision, influenced by factors such as reaction kinetics, yield, cost, and safety. This guide will dissect the synthesis from both starting points to provide a clear comparative framework.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile (ethylamine) attacks the carbon atom attached to the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized, particularly onto the electron-withdrawing nitro group at the para-position, which significantly stabilizes the intermediate and facilitates its formation.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (fluoride or chloride).
The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond, making the carbon atom more electrophilic.
Comparative Analysis of Synthesis Routes
This section provides a head-to-head comparison of the two primary synthetic routes to 3-(Ethylamino)-4-nitrobenzonitrile.
Route 1: From 3-Fluoro-4-nitrobenzonitrile
This route is often favored due to the higher reactivity of the fluorine atom as a leaving group in SNAr reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Route 2: From 3-Chloro-4-nitrobenzonitrile
While chlorine is a less effective leaving group than fluorine in SNAr, 3-chloro-4-nitrobenzonitrile is a viable and often more economical starting material. The reaction typically requires more forcing conditions (higher temperatures or longer reaction times) to achieve comparable conversion rates.
Data Presentation: A Side-by-Side Comparison
| Parameter | Route 1: From 3-Fluoro-4-nitrobenzonitrile | Route 2: From 3-Chloro-4-nitrobenzonitrile |
| Starting Material | 3-Fluoro-4-nitrobenzonitrile | 3-Chloro-4-nitrobenzonitrile |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (lower temperature, shorter time) | More forcing (higher temperature, longer time) |
| Anticipated Yield | Potentially higher | Generally good, but may be lower than Route 1 |
| Starting Material Cost | Generally higher | Generally lower |
| Safety Considerations | Ethylamine is flammable and corrosive. The reaction can be exothermic. | Ethylamine is flammable and corrosive. The reaction can be exothermic and may require higher temperatures, increasing potential hazards. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 3-(Ethylamino)-4-nitrobenzonitrile via both routes.
Protocol 1: Synthesis from 3-Fluoro-4-nitrobenzonitrile
Materials:
-
3-Fluoro-4-nitrobenzonitrile
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)
-
A suitable solvent (e.g., ethanol, acetonitrile, or dimethyl sulfoxide)
-
A suitable base (e.g., triethylamine or potassium carbonate, optional, to scavenge HF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-nitrobenzonitrile (1.0 eq) in the chosen solvent.
-
Add ethylamine (1.1-1.5 eq). If using a gaseous ethylamine, it can be bubbled through the solution. If using an aqueous solution, the reaction may be biphasic.
-
If a base is used, add it to the reaction mixture (1.1-1.2 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is water-miscible, remove it under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-(Ethylamino)-4-nitrobenzonitrile.
Protocol 2: Synthesis from 3-Chloro-4-nitrobenzonitrile
Materials:
-
3-Chloro-4-nitrobenzonitrile
-
Ethylamine (as a solution or gas)
-
A suitable high-boiling solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone)
-
A suitable base (e.g., potassium carbonate or sodium carbonate)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4-nitrobenzonitrile (1.0 eq), the chosen solvent, and the base (1.5-2.0 eq).
-
Add ethylamine (1.2-2.0 eq).
-
Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Visualization of Workflows
Safety, Handling, and Environmental Considerations
Safety is paramount in all chemical syntheses.
-
Starting Materials: Both 3-fluoro- and 3-chloro-4-nitrobenzonitrile are harmful if swallowed, in contact with skin, or if inhaled. They can cause severe skin burns and eye damage.[1] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Ethylamine is a flammable and corrosive liquid or gas. It can cause severe skin burns and eye damage and is harmful if inhaled. Handle with extreme care in a fume hood.
-
Reaction Conditions: The reactions can be exothermic, especially on a larger scale. Ensure adequate cooling and temperature control. For Route 2, the higher reaction temperatures require careful monitoring to prevent runaway reactions.
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be disposed of in accordance with local regulations for hazardous waste.[2][3][4][5] Do not dispose of any chemicals down the drain. The first rinse of any chemical container should be collected as hazardous waste.[5]
Green Chemistry Perspectives:
From a green chemistry standpoint, Route 1 may be preferable due to its milder reaction conditions, potentially leading to lower energy consumption. The choice of solvent also has a significant environmental impact. Consider using greener solvents where possible and implementing solvent recycling protocols for larger-scale syntheses.
Conclusion and Recommendations
The choice between synthesizing 3-(Ethylamino)-4-nitrobenzonitrile from 3-fluoro-4-nitrobenzonitrile or 3-chloro-4-nitrobenzonitrile is a trade-off between reactivity and cost.
-
For laboratory-scale synthesis where yield and reaction time are prioritized, Route 1 (from 3-fluoro-4-nitrobenzonitrile) is recommended. The higher reactivity of the fluoro-substituent allows for milder conditions and potentially cleaner reactions.
-
For larger-scale or industrial production where cost is a major driver, Route 2 (from 3-chloro-4-nitrobenzonitrile) may be more economically viable. However, this comes at the cost of requiring more forcing reaction conditions, which may impact energy consumption and overall process safety.
Ultimately, the optimal route will depend on the specific requirements of the project, including scale, budget, and available equipment. It is strongly recommended to perform small-scale optimization studies for either route to determine the ideal reaction conditions for your specific setup.
References
-
Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Retrieved from [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
- Maidin, M. I. A., et al. (2010). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3079.
-
Supporting information - The Royal Society of Chemistry. Retrieved from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
p-NITROBENZONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Retrieved from [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (2024, April 1). Retrieved from [Link]
- Dekić, V., et al. (2010). Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.
-
Synthesis of 3-nitro-4-chloro-benzonitrile - PrepChem.com. Retrieved from [Link]
-
3-(methylamino)-4-nitrobenzonitrile (C8H7N3O2) - PubChemLite. Retrieved from [Link]
-
Synthesis of 4-amino-3-nitrobenzonitrile - PrepChem.com. Retrieved from [Link]
- Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 80(12), 1529-1539.
-
How is 3-Nitrobenzonitrile synthesized - Knowledge - Bloom Tech. (2023, December 19). Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved from [Link]
-
Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. PubMed. Retrieved from [Link]
-
EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Retrieved from [Link]
-
Cas 939-80-0,4-CHLORO-3-NITROBENZONITRILE - LookChem. Retrieved from [Link]
-
3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem. Retrieved from [Link]
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
- Process for preparing aromatic nitriles - European Patent Office - EP 0441004 B1 - Googleapis.com.
-
3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434 - PubChem. Retrieved from [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2023, August 16). Retrieved from [Link]
Sources
- 1. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safety Operating Guide
3-(Ethylamino)-4-nitrobenzonitrile proper disposal procedures
Executive Summary & Chemical Profile
Objective: To provide a self-validating, compliant disposal protocol for 3-(Ethylamino)-4-nitrobenzonitrile (CAS: 4714-63-0 / 939-55-9).
The Scientist’s Perspective (Risk Analysis):
This compound presents a dual-hazard profile that dictates its disposal logic. It contains a nitro group (
Disposal Strategy:
-
Primary Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Restriction: NEVER utilize acid-based hydrolysis or drain disposal.
-
Waste Stream: Non-halogenated organic solvent waste (unless dissolved in halogenated solvents).
Physicochemical Hazard Table
| Property | Data/Observation | Operational Implication |
| Physical State | Yellow/Orange Powder | Dust control is critical; use a powder hood or wet-wiping methods. |
| Toxicology | Acute Tox. 3 (Oral/Dermal/Inhalation) | High Dermal Risk: The ethyl group facilitates skin permeation. Double gloving (Nitrile > 0.11mm) is mandatory. |
| Reactivity | Nitro-aromatic / Nitrile | Incompatible with Acids: Risk of HCN gas. Incompatible with Bases: Risk of uncontrolled hydrolysis. |
| Flash Point | >100°C (Predicted) | Combustible. Classify as "Ignitable" if in flammable solvent. |
Segregation Logic (The "Why" Behind the Protocol)
Proper segregation is the first line of defense against uncontrolled reactions in the waste container. You must isolate this compound based on its functional group reactivity.
Expert Insight: The most common accident involving nitriles is the accidental addition of acidic waste to the nitrile container, generating deadly HCN gas. The second most common is mixing nitro-compounds with strong reducers or oxidizers, leading to exothermic runaways.
Figure 1: Segregation logic tree. Red paths indicate high-risk incompatibilities that must be physically separated in waste storage.
Detailed Disposal Workflow
This protocol is designed to be self-validating . Each step includes a check to ensure the previous step was performed correctly.
Step 1: Preparation & Personal Protective Equipment (PPE)
-
Respiratory: Work inside a certified chemical fume hood. If handling >10g of powder outside a hood, use an N95 or P100 respirator.
-
Dermal: Double-glove technique.
-
Inner Layer: Latex or Nitrile (thin).
-
Outer Layer: Nitrile (minimum 5 mil / 0.12 mm thickness).
-
Rationale: The ethylamino group enhances lipid solubility; double gloving provides a visual break indicator and increased permeation time.
-
Step 2: Waste Characterization & Container Selection
-
Solid Waste:
-
Collect pure powder, contaminated paper towels, and weigh boats in a clear polyethylene bag .
-
Validation: Ensure the bag is transparent to allow visual inspection for incompatible items (e.g., sharps, oxidizers) before sealing.
-
-
Liquid Waste (Mother Liquors/Rinses):
-
Select a High-Density Polyethylene (HDPE) or Glass container.
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not use LDPE for halogenated solvents).
-
Step 3: The "Safe-Stream" Protocol
-
pH Check (Crucial): Before adding liquid waste to a carboy, dip a pH strip into the waste solution.
-
Requirement: pH must be Neutral (6-8) or slightly Basic (8-10) .
-
Correction: If Acidic (<6), neutralize carefully with dilute Sodium Bicarbonate (
) to prevent HCN formation in the drum.
-
-
Transfer: Pour waste into the container using a funnel to prevent spillage.
-
Labeling: Immediately affix a hazardous waste label.
Step 4: Decontamination of Surface/Glassware
-
Solvent Wash: Rinse glassware with Acetone or Ethanol. Collect this rinse as hazardous waste.
-
Soap Wash: Follow with a soap and water wash.[1][2][3] The nitrobenzonitrile is sparingly soluble in water, so the organic rinse must come first.
Operational Workflow Diagram
Figure 2: Operational workflow for disposal. Note the critical pH control point for liquid waste to prevent gas evolution.
Regulatory Compliance (RCRA & EPA)
In the United States, compliance is governed by the Resource Conservation and Recovery Act (RCRA).[4]
-
Waste Coding:
-
This specific compound is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic) by its specific CAS number.
-
Generator Responsibility: You must classify it based on Characteristics :
-
Ignitability (D001): Applicable if the waste is in a flammable solvent (Flash point <60°C).
-
Reactivity (D003): Potential application due to cyanide generation capability, though usually reserved for wastes that generate toxic gases readily without strong initiators.
-
Toxicity: Even if not D-coded, it must be managed as a "Non-RCRA Regulated Hazardous Waste" (state-dependent) or simply "Hazardous Waste" due to its SDS toxicity profile.
-
-
-
Final Disposal Method:
-
The only acceptable destruction method is Fuel Blending/Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.
-
Prohibition: Do not sewer. The nitro group resists biodegradation, and the nitrile poses aquatic toxicity risks.
-
References
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Chloro-3-nitrobenzonitrile (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: Nitrobenzonitrile Derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[5][6] Retrieved from
-
PubChem. (2025). Compound Summary: 3-amino-4-(ethylamino)benzonitrile.[7] National Library of Medicine. Retrieved from
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bdlaw.com [bdlaw.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. PubChemLite - 3-amino-4-(ethylamino)benzonitrile (C9H11N3) [pubchemlite.lcsb.uni.lu]
Personal protective equipment for handling 3-(Ethylamino)-4-nitrobenzonitrile
Core Directive & Risk Profile
3-(Ethylamino)-4-nitrobenzonitrile is a functionalized nitro-aromatic intermediate often employed in the synthesis of heterocyclic pharmaceuticals.[1][2] As a member of the nitrobenzonitrile and nitroaniline structural classes, this compound presents a dual hazard profile:
-
Acute Toxicity & Cyanosis Risk: Nitro-aromatics can induce methemoglobinemia (interference with oxygen transport in blood) upon absorption.[1][2]
-
Sensitization & Irritation: The ethylamino moiety increases lipophilicity, potentially enhancing dermal absorption and skin sensitization risks compared to simple nitrobenzonitriles.[1][2]
Operational Rule: Treat this substance as Acute Toxic (Category 3) and a Skin Sensitizer (Category 1) .[1][2] All handling must occur within a containment device (fume hood or glovebox) to prevent inhalation of dust and dermal contact.[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| Zone | PPE Requirement | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1][2] Crystalline dust can bypass side shields.[1][2] Goggles provide a seal against airborne particulates.[1][2] |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Extended Cuff, >5 mil) | Nitro-compounds can permeate thin latex.[1][2] Double nitrile creates a breakthrough time >480 mins.[1][2] Change outer gloves immediately upon contamination. |
| Respiratory | N95 or P100 Respirator (if outside hood)Primary control: Fume Hood | If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 is required to block fine particulates (<5 µm).[1][2] |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton coats absorb nitro-aromatics, creating a long-term exposure source.[1][2] Tyvek repels dust and liquids.[1][2] |
Operational Protocol: Safe Handling & Weighing
Objective: Transfer solid 3-(Ethylamino)-4-nitrobenzonitrile from stock container to reaction vessel with zero respiratory or dermal exposure.
Step-by-Step Workflow
-
Preparation:
-
Weighing:
-
Do not use a spatula directly into the stock bottle if possible.[1][2] Pour a small amount into a secondary weigh boat to avoid contaminating the main stock.
-
Use an anti-static gun if the powder is static-prone (common with nitro-aromatics) to prevent "jumping" of particles.[1][2]
-
Transfer the solid into the tared reaction vessel.
-
-
Solvent Addition (Dust Suppression):
-
Decontamination:
Visual Workflow: Solids Handling Logic
Figure 1: Decision logic for handling toxic solid intermediates to minimize dust exposure.
Emergency Response Procedures
Scenario A: Minor Spill (<5 g) inside Fume Hood
-
Isolate: Alert nearby personnel. Do not turn off the hood.
-
Dampen: Gently cover the spill with a paper towel soaked in ethanol or water .[1][2] Never dry sweep nitro-aromatics; it generates inhalable dust.[1][2]
-
Collect: Scoop the wet material into a wide-mouth hazardous waste jar.
Scenario B: Skin Exposure
-
Remove: Immediately peel off contaminated gloves/clothing.[1]
-
Wash: Rinse skin with copious water for 15 minutes .[1][2] Avoid organic solvents (ethanol/acetone) on skin, as they increase absorption of nitro-compounds.[1][2]
-
Medical: Seek medical attention if irritation persists or if cyanosis symptoms (blue lips/fingernails) appear.[1][2]
Disposal Plan
Waste Classification: Hazardous Chemical Waste (Toxic, Irritant).[1][2]
| Waste Stream | Disposal Method | Notes |
| Solid Waste | High-Temperature Incineration | Label as "Toxic Solid: Nitrobenzonitrile Derivative".[1][2] Do not landfill.[1][2] |
| Liquid Waste | Organic Solvents Stream | Segregate from oxidizers (e.g., nitric acid) to prevent nitration reactions.[1][2] |
| Contaminated PPE | Hazardous Solid Waste | Gloves and wipes used in cleaning must be incinerated.[1][2] |
Incompatibility Warning:
-
Strong Oxidizers: Avoid contact with high-concentration peroxides or nitric acid (risk of violent reaction).[1][2]
-
Strong Bases: Hydrolysis of the nitrile group can release ammonia or hazardous amides.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 23293093, 4-(Ethylamino)benzonitrile. Retrieved from [Link]
-
New Jersey Department of Health. (2016).[1][2] Hazardous Substance Fact Sheet: Nitroanilines. Retrieved from [Link]
(Note: While a specific SDS for the exact 3,4-isomer is rare in public domains, the safety protocols above are derived from the structure-activity relationships of the 4-nitrobenzonitrile and N-alkyl-nitroaniline classes, ensuring a conservative and safe handling approach.)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
